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  • Product: Carotegrast
  • CAS: 401904-75-4

Core Science & Biosynthesis

Foundational

Carotegrast: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals Executive Summary Carotegrast methyl, an orally administered small molecule, represents a significant advancement in the treatment of inflammatory bowel dis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carotegrast methyl, an orally administered small molecule, represents a significant advancement in the treatment of inflammatory bowel disease (IBD). As a prodrug, it is rapidly converted to its active metabolite, carotegrast (HCA2969), which functions as a potent and selective antagonist of α4-integrins. This technical guide elucidates the core mechanism of action of carotegrast, detailing its molecular interactions, preclinical efficacy, and clinical trial outcomes in patients with ulcerative colitis. Through a comprehensive review of its pharmacology, this document provides a thorough understanding of how carotegrast modulates the inflammatory cascade in IBD, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated experimental workflows.

Introduction: The Role of Leukocyte Trafficking in IBD

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by the interaction of integrins, a family of cell adhesion receptors on the surface of leukocytes, with their corresponding ligands on vascular endothelial cells. The α4β1 and α4β7 integrins play a pivotal role in this leukocyte trafficking. Specifically, the interaction between α4β7 integrin on lymphocytes and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of the gut is a critical step for the recruitment of inflammatory cells to the intestinal tissue. Carotegrast is designed to specifically interrupt this interaction, thereby offering a targeted therapeutic approach to mitigate intestinal inflammation.

Molecular Mechanism of Action of Carotegrast

Carotegrast methyl is an ester prodrug of carotegrast (HCA2969), its active metabolite.[1] Carotegrast is a potent antagonist of the α4 integrin subunit, which is a component of both α4β1 and α4β7 integrins. By binding to the α4 subunit, carotegrast sterically hinders the interaction of these integrins with their respective ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1, and MAdCAM-1 for α4β7.[1] The inhibition of the α4β7/MAdCAM-1 interaction is particularly relevant for the treatment of IBD, as MAdCAM-1 is preferentially expressed on the vascular endothelium of the gastrointestinal tract, making this a gut-selective therapeutic target. By blocking this interaction, carotegrast effectively reduces the migration of inflammatory lymphocytes into the intestinal mucosa, leading to a reduction in local inflammation and tissue damage.

Caption: Carotegrast blocks leukocyte extravasation.

Quantitative Pharmacology

The inhibitory activity of carotegrast's active metabolite, HCA2969, has been quantified in vitro, demonstrating its high affinity and potency for both human α4β1 and α4β7 integrins.

ParameterHuman α4β1 IntegrinHuman α4β7 IntegrinMouse α4β7 Integrin
Binding Affinity (KD) 0.32 nM0.46 nM0.2 nM
Inhibitory Concentration (IC50) 5.8 nM1.4 nMNot Reported

Data sourced from MedchemExpress.

Preclinical Evidence in a Murine Model of Colitis

The efficacy of carotegrast was evaluated in a well-established mouse model of colitis induced by the transfer of IL-10 deficient T-cells. This model recapitulates key features of human IBD, including T-cell-mediated intestinal inflammation.

Experimental Protocol: IL-10 Deficient T-Cell Transfer Colitis Model
  • Induction of Colitis: CD4+CD45RBhigh T-cells, which are known to induce colitis, are isolated from the spleens of wild-type mice.

  • Cell Transfer: These isolated T-cells are then adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag-/- mice).

  • Treatment Administration: Carotegrast methyl (AJM300) is administered orally to the recipient mice, typically mixed in their diet, starting at the time of cell transfer. A control group receives a standard diet without the drug.

  • Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

  • Histopathological Analysis: After a defined period, typically several weeks, the colons of the mice are harvested for histopathological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.

In this model, oral administration of carotegrast methyl dose-dependently prevented the development of colitis.[2] A significant reduction in colon weight, an indicator of inflammation, was observed, which correlated with a marked decrease in T-cell infiltration into the colonic lamina propria.[2] The maximum efficacy of carotegrast was comparable to that achieved with an anti-α4 integrin monoclonal antibody, demonstrating its potent anti-inflammatory effects in vivo.[2]

cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_monitoring Disease Monitoring & Analysis splenocytes Isolate Splenocytes from WT Mice tcells Isolate CD4+CD45RBhigh T-cells splenocytes->tcells transfer Adoptive Transfer into Immunodeficient Mice tcells->transfer carotegrast_group Carotegrast Methyl (Oral Administration) transfer->carotegrast_group control_group Control Diet transfer->control_group clinical_signs Monitor Clinical Signs (Weight, Stool, Bleeding) carotegrast_group->clinical_signs control_group->clinical_signs histopathology Histopathological Analysis of Colon clinical_signs->histopathology cell_infiltration Quantify T-cell Infiltration histopathology->cell_infiltration

Caption: Workflow for preclinical evaluation of carotegrast.

Clinical Efficacy in Ulcerative Colitis: Phase 3 Trial (NCT03531892)

A multicenter, randomized, double-blind, placebo-controlled Phase 3 study was conducted in Japan to evaluate the efficacy and safety of carotegrast methyl in patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.[3][4]

Study Design and Methods
  • Participants: Patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.[3][4]

  • Intervention: Patients were randomized to receive either carotegrast methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[4]

  • Primary Endpoint: The primary endpoint was the clinical response rate at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.[4]

  • Secondary Endpoints: Secondary endpoints included clinical remission, mucosal healing, and symptomatic remission at week 8.

Clinical Trial Results

The study demonstrated the statistically significant superiority of carotegrast methyl over placebo in inducing a clinical response in patients with moderately active ulcerative colitis.

EndpointCarotegrast Methyl (n=102)Placebo (n=101)p-value
Clinical Response at Week 8 45.1%20.8%0.00028
Clinical Remission at Week 8 25.5%8.9%0.0019
Mucosal Healing at Week 8 47.1%22.8%0.0002
Symptomatic Remission at Week 8 37.3%15.8%0.0004

Data sourced from Matsuoka K, et al. Lancet Gastroenterol Hepatol. 2022.[3]

The safety profile of carotegrast methyl was comparable to that of the placebo, with the most common adverse event being nasopharyngitis.[3]

Pharmacokinetics and Pharmacodynamics

Carotegrast methyl is a prodrug that is absorbed and then converted to its active metabolite, carotegrast. A study in healthy male subjects evaluated the effect of food on the pharmacokinetics of a single high dose of carotegrast methyl. Food consumption was found to reduce the systemic exposure to both carotegrast methyl and carotegrast. However, this reduction did not significantly impact the pharmacodynamic effect of the drug, as measured by the increase in peripheral lymphocyte counts, a surrogate marker of α4-integrin inhibition. A single dose of carotegrast methyl up to 960 mg was found to be safe and well-tolerated.

Conclusion

Carotegrast represents a targeted, orally administered therapy for ulcerative colitis with a well-defined mechanism of action. By potently and selectively antagonizing α4-integrins, particularly the α4β7/MAdCAM-1 interaction crucial for gut-specific lymphocyte homing, carotegrast effectively mitigates the inflammatory cascade in the intestinal mucosa. Its efficacy has been demonstrated in robust preclinical models and confirmed in a pivotal Phase 3 clinical trial, offering a promising new therapeutic option for patients with moderately active ulcerative colitis. The favorable safety profile and oral route of administration further enhance its potential clinical utility in the management of IBD. Further research will continue to delineate its long-term efficacy and safety in a broader patient population.

References

Exploratory

Carotegrast: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Carotegrast, and its orally bioavailable prodrug Carotegrast methyl (formerly AJM300), represents a significant advancement in the treatment of ulc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotegrast, and its orally bioavailable prodrug Carotegrast methyl (formerly AJM300), represents a significant advancement in the treatment of ulcerative colitis. As a small molecule antagonist of α4-integrin, Carotegrast offers a targeted therapeutic approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Carotegrast. Detailed methodologies for key preclinical and clinical experiments are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

Carotegrast methyl is the methyl ester prodrug that is hydrolyzed in the liver by carboxylesterase 1 to its active metabolite, Carotegrast.[1]

Chemical Structure

Carotegrast methyl

  • IUPAC Name: methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate[2]

  • CAS Number: 401905-67-7[2]

  • Chemical Formula: C₂₈H₂₆Cl₂N₄O₅[2]

  • Molecular Weight: 569.44 g/mol [2]

Carotegrast (Active Metabolite)

  • IUPAC Name: (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid[3]

  • CAS Number: 401904-75-4[3]

  • Chemical Formula: C₂₇H₂₄Cl₂N₄O₅[3]

  • Molecular Weight: 555.41 g/mol [3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Carotegrast methyl and its active metabolite, Carotegrast.

PropertyCarotegrast methylCarotegrast (Active Metabolite)
Molecular Formula C₂₈H₂₆Cl₂N₄O₅[2]C₂₇H₂₄Cl₂N₄O₅[3]
Molecular Weight 569.44 g/mol [2]555.41 g/mol [3]
Predicted logP 4.1 - 4.73[4]4.6[3]
Predicted Water Solubility 0.00165 mg/mL[4]Not Available
pKa (Strongest Acidic) 12.53 (Predicted)[4]Not Available
pKa (Strongest Basic) 3.2 (Predicted)[4]Not Available
Solubility DMSO: 100 mg/mL (175.61 mM)[5] In vivo formulation (suspended solution): 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]Not Available

Pharmacological Properties and Mechanism of Action

Carotegrast is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[6] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[7]

The anti-inflammatory effect of Carotegrast is exerted by blocking the interaction of α4β1 and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][8] VCAM-1 is expressed on activated endothelial cells in various tissues, while MAdCAM-1 is predominantly expressed on the endothelium of the gastrointestinal tract.[7] By inhibiting these interactions, Carotegrast prevents the trafficking of inflammatory cells, such as T-lymphocytes, into the intestinal mucosa, thereby reducing inflammation.[9]

Signaling Pathway

The binding of α4-integrins to their ligands initiates downstream signaling cascades that are crucial for leukocyte adhesion, migration, and activation. By blocking this initial interaction, Carotegrast effectively inhibits these downstream events. The following diagram illustrates the signaling pathway inhibited by Carotegrast.

Carotegrast_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT, NF-κB) Integrin->Downstream Activates Ligand VCAM-1 / MAdCAM-1 Integrin->Ligand Binds Carotegrast Carotegrast Carotegrast->Integrin Inhibits Adhesion Adhesion, Migration, Activation Downstream->Adhesion Leads to Endothelium Endothelium Ligand->Integrin

Carotegrast inhibits the binding of α4-integrins to their ligands, preventing downstream signaling.

Preclinical and Clinical Development

Carotegrast methyl has undergone extensive preclinical and clinical evaluation, leading to its approval in Japan for the treatment of moderately active ulcerative colitis in patients with an inadequate response to mesalazine.[10]

In Vitro Integrin Antagonist Activity

The inhibitory activity of Carotegrast's active metabolite (HCA2969) against α4β1 and α4β7 integrins has been quantified in cell-based assays.

Target IntegrinCell LineAssay TypeK D (nM)IC₅₀ (nM)
Human α4β1JurkatBinding0.325.8
Human α4β7RPMI-8866Binding0.461.4
Mouse α4β7TK-1Binding0.226

Data from MedchemExpress[6]

A detailed, proprietary protocol for the specific assays used for Carotegrast is not publicly available. However, a representative protocol for a competitive binding assay to determine IC₅₀ values for an α4-integrin antagonist would generally involve the following steps:

  • Cell Culture: Jurkat (for α4β1) and RPMI-8866 (for α4β7) cells, which endogenously express these integrins, are cultured under standard conditions.

  • Ligand Labeling: A known ligand for the integrin (e.g., a fluorescently labeled fragment of VCAM-1 or MAdCAM-1) is prepared.

  • Competitive Binding: The cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound (Carotegrast).

  • Washing: Unbound ligand is removed by washing the cells.

  • Detection: The amount of bound labeled ligand is quantified using a suitable method, such as flow cytometry or a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of labeled ligand binding against the concentration of the test compound.

The following diagram outlines the workflow for a typical in vitro integrin binding assay.

In_Vitro_Workflow start Start culture Culture Integrin-Expressing Cells (e.g., Jurkat) start->culture prepare Prepare Labeled Ligand and Serial Dilutions of Carotegrast culture->prepare incubate Incubate Cells with Labeled Ligand and Carotegrast prepare->incubate wash Wash to Remove Unbound Ligand incubate->wash detect Detect Bound Ligand (e.g., Flow Cytometry) wash->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Workflow for an in vitro competitive integrin binding assay.
In Vivo Efficacy in an Animal Model of Colitis

Carotegrast methyl has demonstrated efficacy in a mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4⁺ T cells.[1] Oral administration of Carotegrast methyl prevented the development of colitis in this model.[1]

This model is widely used to study T-cell-mediated intestinal inflammation. A detailed protocol is described in the literature.[3][9][11]

  • Donor Mice: Spleens are harvested from donor mice (e.g., C57BL/6).[9]

  • T-cell Isolation: CD4⁺ T-cells are isolated from the splenocytes, often using magnetic-activated cell sorting (MACS).

  • T-cell Sorting: The CD4⁺ T-cell population is further sorted by fluorescence-activated cell sorting (FACS) into CD45RBhigh (naïve T-cells) and CD45RBlow (memory/regulatory T-cells) populations.[9]

  • Cell Transfer: A specific number of CD4⁺CD45RBhigh T-cells (e.g., 4 x 10⁵ cells) are injected intraperitoneally into immunodeficient recipient mice (e.g., Rag1⁻/⁻).[9]

  • Disease Induction and Treatment: The recipient mice develop colitis over several weeks. Carotegrast methyl is administered orally, typically mixed in the diet, to the treatment group.

  • Assessment of Colitis: Disease progression is monitored by body weight, stool consistency, and the presence of blood. At the end of the study, colons are collected for histological analysis to assess inflammation, and cytokine levels in colonic tissue can be measured.

The following diagram illustrates the workflow for the adoptive T-cell transfer model of colitis.

In_Vivo_Workflow start Start harvest Harvest Spleens from Donor Mice start->harvest isolate Isolate CD4+ T-cells harvest->isolate sort Sort for CD45RBhigh (Naïve T-cells) isolate->sort transfer Inject CD45RBhigh T-cells into Immunodeficient Mice sort->transfer treat Administer Carotegrast methyl or Vehicle transfer->treat monitor Monitor Disease Progression (Weight, Stool, etc.) treat->monitor analyze Histological and Cytokine Analysis of Colon monitor->analyze end End analyze->end

Workflow for the in vivo adoptive T-cell transfer model of colitis.
Clinical Trials

Carotegrast methyl has been evaluated in Phase 3 clinical trials for the treatment of moderately active ulcerative colitis. A key study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in Japan (NCT03531892).[12]

  • Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10) who had an inadequate response or intolerance to mesalazine.[12]

  • Intervention: Carotegrast methyl (960 mg) or placebo administered orally three times daily for 8 weeks.[12]

  • Primary Endpoint: The proportion of patients with a clinical response at week 8.[12]

  • Results: The study met its primary endpoint, demonstrating a statistically significant improvement in the clinical response rate for the Carotegrast methyl group compared to the placebo group.[13]

Pharmacokinetics and Pharmacodynamics

  • Prodrug Metabolism: Carotegrast methyl is a prodrug that is converted to its active form, Carotegrast, in the liver.[10]

  • Effect of Food: The systemic exposure to both Carotegrast methyl and Carotegrast is reduced when administered with food. However, this did not significantly impact the pharmacodynamic effect on peripheral lymphocyte counts.[14][15]

  • Pharmacodynamics: Administration of Carotegrast methyl leads to a temporary, dose-dependent increase in peripheral lymphocyte counts, which is a biomarker of α4-integrin antagonist activity.[14] This is due to the inhibition of lymphocyte trafficking from the bloodstream into tissues.

Conclusion

Carotegrast is a novel, orally administered small molecule α4-integrin antagonist with a well-defined mechanism of action. Its efficacy in treating ulcerative colitis has been demonstrated in both preclinical models and clinical trials. This technical guide has provided an in-depth overview of its chemical and pharmacological properties, along with detailed methodologies for key experiments, to support further research and development in the field of inflammatory bowel disease therapeutics.

References

Foundational

An In-depth Technical Guide to the Inhibition of α4β1 and α4β7 Integrins by Carotegrast

For Researchers, Scientists, and Drug Development Professionals Abstract Carotegrast, a novel small-molecule antagonist, represents a significant advancement in the oral treatment of inflammatory conditions, particularly...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotegrast, a novel small-molecule antagonist, represents a significant advancement in the oral treatment of inflammatory conditions, particularly ulcerative colitis. Its mechanism of action is centered on the dual inhibition of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators of leukocyte trafficking to sites of inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of carotegrast, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, playing a crucial role in immune cell trafficking and activation.[1] The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 and α4β7 integrins, respectively.[1]

  • α4β1 (VLA-4) is expressed on various leukocytes, including lymphocytes, monocytes, and eosinophils. It primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells, mediating leukocyte recruitment to various tissues.[2][3]

  • α4β7 is predominantly expressed on gut-honing lymphocytes and interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is selectively expressed on the endothelium of the gastrointestinal tract.[2][4] This interaction is a key driver of lymphocyte trafficking to the gut-associated lymphoid tissue (GALT).[5]

Dysregulated leukocyte trafficking mediated by these integrins is a hallmark of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[6] Carotegrast methyl (formerly known as AJM300) is an orally administered prodrug that is rapidly converted to its active metabolite, carotegrast (HCA2969), a potent dual inhibitor of both α4β1 and α4β7 integrins.[7][8][9] By blocking the interaction of these integrins with their respective ligands, carotegrast effectively reduces the infiltration of inflammatory cells into the intestinal mucosa.[10] Carotegrast methyl has received its first approval in Japan for the treatment of moderate ulcerative colitis.[7][8]

Quantitative Data on Carotegrast Activity

The inhibitory activity of carotegrast's active metabolite, HCA2969, has been quantified in various in vitro assays. The following tables summarize the key binding affinity and potency data.

Table 1: Binding Affinity (KD) of HCA2969

Integrin TargetSpeciesKD (nM)Cell Line
α4β1Human0.32Jurkat
α4β7Human0.46RPMI-8866
α4β7Mouse0.2TK-1

Data sourced from MedchemExpress.[7]

Table 2: Inhibitory Potency (IC50) of HCA2969

AssayLigandIC50 (nM)Cell Line
α4β1 InhibitionVCAM-15.8Jurkat
α4β7 InhibitionMAdCAM-11.4RPMI-8866
Mouse α4β7 InhibitionMAdCAM-126TK-1

Data sourced from MedchemExpress.[7]

Table 3: Summary of Phase 3 Clinical Trial Efficacy for Carotegrast Methyl in Moderately Active Ulcerative colitis

EndpointCarotegrast Methyl (960 mg TID)PlaceboOdds Ratio (95% CI)p-value
Clinical Response at Week 8 45% (46/102)21% (21/101)3.30 (1.73-6.29)0.00028
Symptomatic Remission at Week 8 31%15%-<0.01
Endoscopic Improvement at Week 8 41%21%-<0.01
Endoscopic Remission at Week 8 25%11%-<0.05

Data from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[11]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the inhibitory activity of carotegrast.

Cell Adhesion Assay

This assay is fundamental for assessing the ability of a compound to inhibit the interaction between integrin-expressing cells and their immobilized ligands.

Objective: To quantify the inhibition of α4β1/VCAM-1 and α4β7/MAdCAM-1 mediated cell adhesion by carotegrast.

Materials:

  • Cell Lines:

    • Jurkat cells (expressing α4β1 integrin)

    • RPMI-8866 cells (expressing α4β7 integrin)

  • Ligands:

    • Recombinant human VCAM-1/Fc chimera

    • Recombinant human MAdCAM-1/Fc chimera

  • Assay Plates: 96-well, flat-bottom, tissue culture-treated plates

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS

  • Cell Labeling Dye: Calcein-AM

  • Test Compound: Carotegrast (HCA2969)

  • Plate Reader: Fluorescence plate reader

Protocol:

  • Plate Coating: a. Coat the wells of a 96-well plate with VCAM-1/Fc or MAdCAM-1/Fc at a concentration of 2 µg/mL in PBS overnight at 4°C. b. The following day, wash the wells three times with PBS. c. Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C. d. Wash the wells three times with PBS before use.

  • Cell Preparation: a. Culture Jurkat and RPMI-8866 cells to the desired density. b. Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C. c. Wash the cells twice with serum-free media to remove excess dye. d. Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Inhibition Assay: a. Prepare serial dilutions of carotegrast in serum-free media. b. In a separate plate, pre-incubate the labeled cells with varying concentrations of carotegrast or vehicle control for 30 minutes at 37°C. c. Add 100 µL of the cell/compound mixture to each ligand-coated well. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Quantification: a. Gently wash the wells three to four times with PBS to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of carotegrast compared to the vehicle control. b. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Flow Cytometry for Integrin Expression

Flow cytometry is used to quantify the expression of α4β1 and α4β7 integrins on the surface of leukocytes.

Objective: To measure the surface expression levels of α4β1 and α4β7 integrins on primary human lymphocytes.

Materials:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Antibodies:

    • FITC-conjugated anti-human CD49d (α4 subunit)

    • PE-conjugated anti-human Integrin β1 (CD29)

    • APC-conjugated anti-human Integrin β7

    • PerCP-conjugated anti-human CD3

    • Appropriate isotype control antibodies

  • Staining Buffer: PBS with 2% FBS and 0.05% sodium azide

  • Flow Cytometer

Protocol:

  • Cell Preparation: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

  • Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add the primary antibodies (anti-CD3, anti-CD49d, anti-β1, anti-β7) or their corresponding isotype controls at pre-titrated optimal concentrations. c. Incubate the tubes for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of staining buffer. e. Resuspend the cells in 500 µL of staining buffer.

  • Data Acquisition: a. Acquire the data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate. b. Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

  • Data Analysis: a. Gate on the CD3+ T lymphocyte population. b. Within the T cell gate, analyze the expression of α4β1 (CD49d+CD29+) and α4β7 (CD49d+β7+). c. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each integrin heterodimer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by carotegrast and a typical experimental workflow for its evaluation.

α4β1 and α4β7 Integrin Signaling and Inhibition by Carotegrast

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 a4b1 α4β1 Integrin (VLA-4) VCAM1->a4b1:head Binds MAdCAM1 MAdCAM-1 a4b7 α4β7 Integrin MAdCAM1->a4b7:head Binds FAK FAK a4b1->FAK Activates a4b7->FAK Activates Src Src FAK->Src p130Cas p130Cas Src->p130Cas Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac MAPK MAPK Pathway Rac->MAPK CellAdhesion Cell Adhesion, Migration, Survival MAPK->CellAdhesion Carotegrast Carotegrast Carotegrast->a4b1:head Inhibits Carotegrast->a4b7:head Inhibits

Caption: Signaling cascade initiated by α4β1 and α4β7 integrin engagement and its inhibition by carotegrast.

Experimental Workflow for In Vitro Evaluation of Carotegrast

G start Start cell_culture Culture Integrin-Expressing Cell Lines (e.g., Jurkat, RPMI-8866) start->cell_culture plate_coating Coat Plates with VCAM-1 or MAdCAM-1 start->plate_coating cell_labeling Label Cells with Fluorescent Dye (e.g., Calcein-AM) cell_culture->cell_labeling adhesion_assay Perform Cell Adhesion Assay plate_coating->adhesion_assay incubation Pre-incubate Cells with Carotegrast cell_labeling->incubation compound_prep Prepare Serial Dilutions of Carotegrast compound_prep->incubation incubation->adhesion_assay readout Measure Fluorescence of Adherent Cells adhesion_assay->readout data_analysis Calculate % Inhibition and Determine IC50 readout->data_analysis end End data_analysis->end

References

Exploratory

Carotegrast prodrug activation and metabolism

An in-depth guide to the prodrug activation, metabolism, and mechanism of action of Carotegrast, an oral α4-integrin antagonist for the treatment of ulcerative colitis. Introduction Carotegrast methyl (formerly known as...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the prodrug activation, metabolism, and mechanism of action of Carotegrast, an oral α4-integrin antagonist for the treatment of ulcerative colitis.

Introduction

Carotegrast methyl (formerly known as AJM300) is a novel, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to conventional therapies.[1][3] As an ester prodrug, carotegrast methyl is designed to be hydrolyzed into its active metabolite, carotegrast, which exerts a potent anti-inflammatory effect.[2][4] This document provides a detailed technical overview of the activation, metabolism, and pharmacokinetic profile of carotegrast methyl, intended for researchers and drug development professionals.

Prodrug Activation and Metabolism

Carotegrast methyl is an esterified prodrug that enables oral administration.[5] Upon oral ingestion and absorption, it undergoes rapid and extensive conversion to its active carboxylic acid form, carotegrast.

Primary Activation Pathway

The primary activation mechanism is the hydrolysis of the methyl ester group of carotegrast methyl to form the active metabolite, carotegrast. This biotransformation is catalyzed predominantly by carboxylesterase 1 (CES1) , an enzyme highly expressed in the liver.[4] The systemic exposure to the active metabolite, carotegrast, is significantly higher than that of the parent prodrug, indicating efficient conversion.[5]

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Liver Oral Administration Oral Administration Prodrug Carotegrast Methyl (Prodrug) Oral Administration->Prodrug Absorption ActiveDrug Carotegrast (Active Metabolite) Prodrug->ActiveDrug Hydrolysis via Carboxylesterase 1 (CES1) Metabolites Further Metabolites ActiveDrug->Metabolites Metabolism

Prodrug activation pathway of Carotegrast Methyl.
Further Metabolism and Drug Interactions

The active metabolite, carotegrast, is subject to further metabolism. While specific metabolites are not detailed in the provided literature, their exposure is known to increase with the co-administration of certain drugs.[4][6]

  • CYP3A4 Inhibition : Clinical studies have classified carotegrast methyl as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4). This suggests a potential for drug-drug interactions, possibly enhancing the effects of other drugs that are metabolized by this enzyme.[1][2]

  • OATP Transporter Involvement : Co-administration of carotegrast methyl with rifampicin, a potent inhibitor of Organic Anion-Transporting Polypeptides (OATPs), significantly increases the plasma concentration of carotegrast.[4][6] This indicates that OATP1B1 and/or OATP1B3 transporters play a role in the hepatic uptake and disposition of carotegrast.

Pharmacokinetic Profile

The pharmacokinetic properties of carotegrast methyl and its active metabolite have been evaluated in several clinical studies involving healthy volunteers and patients with ulcerative colitis.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Carotegrast Methyl and Carotegrast

Parameter Carotegrast Methyl (Prodrug) Carotegrast (Active Metabolite) Source
Systemic Exposure Ratio 1x 4.6 to 7.8-fold higher than prodrug [5]

| Terminal Elimination Half-life (t½) | Approx. 8.0 - 20.2 hours | Approx. 10.0 - 15.6 hours |[4] |

Table 2: Effect of Food on Systemic Exposure (Single 960 mg Dose)

Analyte Parameter Reduction in Exposure (Fed vs. Fasted) Source
Carotegrast Methyl AUClast 21% – 57% [5][7]

| Carotegrast | AUClast | 5% – 29% |[5][7] |

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Effect of Rifampicin Co-administration on Carotegrast (Single 960 mg Dose)

Parameter Geometric Mean Ratio (With/Without Rifampicin) 90% Confidence Interval Source
Cmax 4.78 3.64 – 6.29 [6]

| AUC0-t | 5.59 | 4.60 – 6.79 |[6] |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to time t.

Mechanism of Action

The therapeutic effect of carotegrast is derived from its antagonism of α4-integrins.

cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium (Gut) Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin Receptor VCAM-1 / MAdCAM-1 Integrin->Receptor Binding Endothelium Endothelial Cell Inflammation Leukocyte Extravasation & Gut Inflammation Receptor->Inflammation Leads to Carotegrast Carotegrast (Active Drug) Carotegrast->Integrin Blocks

Mechanism of action of Carotegrast.

Carotegrast exerts its anti-inflammatory effect by blocking the interaction between α4-integrins on the surface of leukocytes (such as lymphocytes) and their corresponding vascular adhesion molecules on endothelial cells.[8][9]

  • α4β1-VCAM-1 Blockade : It inhibits the binding of α4β1 integrin to Vascular Cell Adhesion Molecule-1 (VCAM-1).[2]

  • α4β7-MAdCAM-1 Blockade : It inhibits the binding of α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is crucial for gut-specific leukocyte homing.[2][10]

By blocking these interactions, carotegrast prevents the migration and infiltration of inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing the inflammation characteristic of ulcerative colitis.[9][10]

Experimental Protocols

The pharmacokinetic and safety data for carotegrast methyl have been established through rigorous clinical trials. A representative study design is the randomized, crossover study used to assess drug-drug interactions and food effects.[6][7]

cluster_seq1 Sequence 1 cluster_seq2 Sequence 2 Start Screening & Enrollment of Healthy Subjects Randomization Randomization (2 Sequence Groups) Start->Randomization P1_DrugA Period 1: Carotegrast Methyl (e.g., 960 mg) Randomization->P1_DrugA P1_DrugB Period 1: Carotegrast Methyl + Co-administered Drug Randomization->P1_DrugB Washout1 Washout Period (e.g., 7-8 days) P1_DrugA->Washout1 P2_DrugB Period 2: Carotegrast Methyl + Co-administered Drug (e.g., Rifampicin) Washout1->P2_DrugB Analysis Pharmacokinetic & Safety Analysis (Blood Sampling, AE Monitoring) P2_DrugB->Analysis Washout2 Washout Period P1_DrugB->Washout2 P2_DrugA Period 2: Carotegrast Methyl Washout2->P2_DrugA P2_DrugA->Analysis

Workflow for a typical crossover pharmacokinetic study.
  • Study Design : A randomized, 2x2 crossover study.[6]

  • Participants : Healthy adult subjects.[6]

  • Dosing : Subjects receive a single dose of carotegrast methyl (e.g., 960 mg) alone in one period and with a co-administered drug (e.g., rifampicin 600 mg) or under fed conditions in the other period.[6][7]

  • Washout Period : A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.[4]

  • Pharmacokinetic Analysis : Blood samples are collected at predetermined time points after dosing to measure the plasma concentrations of carotegrast methyl and carotegrast. Key parameters like Cmax and AUC are calculated using non-compartmental methods.[5]

  • Safety Monitoring : Adverse events (AEs) are monitored throughout the study to assess safety and tolerability.[6]

Conclusion

Carotegrast methyl is an orally available prodrug that is efficiently converted to its active metabolite, carotegrast, primarily by CES1-mediated hydrolysis. Carotegrast acts as a potent α4-integrin antagonist, preventing leukocyte infiltration into the gut. Its pharmacokinetic profile is influenced by food and co-administration with OATP inhibitors. A thorough understanding of its activation and metabolic pathways is critical for its safe and effective use in the treatment of ulcerative colitis.

References

Foundational

Preclinical Profile of Carotegrast Methyl: An In-depth Technical Guide

Introduction Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, carotegrast...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, carotegrast (HCA2969), which is responsible for the therapeutic effect. Carotegrast methyl is being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and initial safety profile of carotegrast methyl, providing a foundation for its clinical development.

Mechanism of Action

Carotegrast methyl exerts its anti-inflammatory effects by targeting the migration of lymphocytes into inflamed tissues.[1] Its active metabolite, carotegrast, is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[2] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to and transmigration across the vascular endothelium into sites of inflammation.

In the context of inflammatory bowel disease, the interaction between α4β7 integrin on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the recruitment of inflammatory cells to the gut.[3] The α4β1 integrin interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various tissues, including the gut. By blocking these interactions, carotegrast inhibits the trafficking of pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]

Carotegrast Methyl Signaling Pathway Mechanism of Action of Carotegrast cluster_blood_vessel Blood Vessel cluster_intestinal_tissue Intestinal Tissue Leukocyte Leukocyte Endothelial_Cell Endothelial Cell Inflammation Inflammation Carotegrast_Methyl Carotegrast Methyl (Oral Prodrug) Carotegrast Carotegrast (Active Metabolite) Carotegrast_Methyl->Carotegrast Metabolism (Liver) alpha4beta7 α4β7 Integrin Carotegrast->alpha4beta7 Blocks alpha4beta1 α4β1 Integrin Carotegrast->alpha4beta1 Blocks MAdCAM1 MAdCAM-1 alpha4beta7->MAdCAM1 Binding MAdCAM1->Inflammation Leukocyte Extravasation VCAM1 VCAM-1 alpha4beta1->VCAM1 Binding VCAM1->Inflammation Leukocyte Extravasation

Caption: Mechanism of action of carotegrast methyl.

Data Presentation

In Vitro Binding Affinity and Potency

The binding affinity and inhibitory potency of carotegrast's active metabolite, HCA2969, were assessed using various cell lines. The data demonstrates a high affinity and potent antagonism for both human and mouse α4 integrins.

TargetSpeciesCell LineParameterValueReference
α4β1 IntegrinHumanJurkatKD0.32 nM[2]
IC505.8 nM[2]
α4β7 IntegrinHumanRPMI-8866KD0.46 nM[2]
IC501.4 nM[2]
α4β7 IntegrinMouseTK-1KD0.2 nM[2]
IC5026 nM[2]
In Vivo Pharmacodynamics in Mice

Oral administration of carotegrast methyl in mice demonstrated a dose-dependent effect on lymphocyte trafficking.

StudyAnimal ModelDosingKey FindingsReference
Lymphocyte HomingBALB/c miceSingle oral doses of 0.3, 3, and 30 mg/kgDose-dependent inhibition of lymphocyte homing to Peyer's patches.[2]
Peripheral Lymphocyte CountBALB/c miceSingle oral doses of 0.3, 3, and 30 mg/kgDose-dependent increase in peripheral lymphocyte counts.[2]
Efficacy in a Mouse Model of Colitis

Carotegrast methyl demonstrated significant efficacy in a preclinical model of colitis.

StudyAnimal ModelTreatmentKey FindingsReference
IL-10 Deficient T-cell Transfer ColitisSCID mice0.03-1% carotegrast methyl in diet for 15 daysDose-dependent prevention of colitis development, including reduced colon weight and T-cell infiltration.

Experimental Protocols

In Vitro Binding Assays

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of HCA2969 for α4β1 and α4β7 integrins.

Cell Lines:

  • Jurkat cells: Expressing human α4β1 integrin.[2]

  • RPMI-8866 cells: Expressing human α4β7 integrin.[2]

  • TK-1 cells: Murine T-cell lymphoma line expressing mouse α4β7 integrin.[2]

General Protocol:

  • Cell Preparation: Cells are cultured under standard conditions and harvested.

  • Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is incubated with the cells in the presence of varying concentrations of HCA2969.

  • Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.

  • Washing: Unbound ligand is removed by washing the cells.

  • Detection: The amount of bound ligand is quantified using flow cytometry or scintillation counting.

  • Data Analysis: KD and IC50 values are calculated from the binding data using appropriate pharmacological models. A more detailed, generalized protocol for integrin binding assays often involves coating plates with the integrin ligand, adding the integrin-expressing cells, and then detecting cell adhesion.

In_Vitro_Binding_Assay_Workflow In Vitro Integrin Binding Assay Workflow Start Start Cell_Culture Culture Integrin-Expressing Cell Lines (e.g., Jurkat) Start->Cell_Culture Ligand_Labeling Prepare Labeled Ligand (e.g., Fluorescent VCAM-1) Start->Ligand_Labeling Incubation Incubate Cells with Labeled Ligand and Varying Concentrations of HCA2969 Cell_Culture->Incubation Ligand_Labeling->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Detection Quantify Bound Ligand (e.g., Flow Cytometry) Washing->Detection Data_Analysis Calculate KD and IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro integrin binding assay.
Mouse Model of Colitis

Objective: To evaluate the in vivo efficacy of carotegrast methyl in a relevant animal model of colitis.

Animal Model:

  • IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10 deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This leads to the development of a progressive, chronic colitis.

Experimental Protocol:

  • T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.

  • T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.

  • Treatment: Mice are administered carotegrast methyl orally, typically mixed in their diet at concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control group receives a standard diet.

  • Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool consistency.

  • Endpoint Analysis: At the end of the study, various parameters are assessed, including:

    • Colon weight/length ratio: An indicator of inflammation and edema.

    • Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration, and architectural changes.

    • Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to quantify immune cell infiltration into the colon.

    • Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α) in colon tissue homogenates.

Mouse_Colitis_Model_Workflow IL-10 Deficient T-cell Transfer Colitis Model Workflow Start Start T_Cell_Isolation Isolate CD4+CD45RBhigh T-cells from IL-10-/- Mice Start->T_Cell_Isolation T_Cell_Transfer Adoptively Transfer T-cells into SCID Mice T_Cell_Isolation->T_Cell_Transfer Treatment_Groups Assign to Treatment Groups T_Cell_Transfer->Treatment_Groups Carotegrast_Methyl_Treatment Oral Administration of Carotegrast Methyl in Diet Treatment_Groups->Carotegrast_Methyl_Treatment Treatment Control_Treatment Standard Diet Treatment_Groups->Control_Treatment Control Monitoring Monitor Clinical Signs (Weight Loss, Stool Consistency) Carotegrast_Methyl_Treatment->Monitoring Control_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Colon Weight/Length - Histology - Immunohistochemistry - Cytokine Levels Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Experimental workflow for the mouse model of colitis.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for carotegrast methyl in animal models are not extensively available in the public domain. However, clinical studies in healthy male subjects have provided some insights. A study investigating the effect of food on a single high dose of carotegrast methyl showed that food reduced the systemic exposure of both carotegrast methyl and its active metabolite, carotegrast.[4] Another clinical study on drug-drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic anion transporter polypeptides, significantly increased the exposure to carotegrast.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity studies, are standard requirements for drug development. While the results of these studies for carotegrast methyl are not publicly detailed, the progression to and approval for clinical use in Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]

Conclusion

The preclinical data for carotegrast methyl strongly support its mechanism of action as a selective α4-integrin antagonist. In vitro studies have demonstrated the high binding affinity and potent inhibitory activity of its active metabolite, carotegrast, against both α4β1 and α4β7 integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in preventing the development of intestinal inflammation. The pharmacodynamic effects of carotegrast methyl, characterized by an increase in peripheral lymphocyte counts, are consistent with its mechanism of action. While detailed preclinical pharmacokinetic and toxicology data in animals are limited in publicly accessible literature, the successful clinical development and approval in Japan indicate that a thorough preclinical safety and pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities. This body of preclinical work has been instrumental in establishing the scientific rationale for the clinical investigation of carotegrast methyl as a novel oral therapy for ulcerative colitis.

References

Exploratory

Pharmacological profile of carotegrast methyl

An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl Introduction Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl

Introduction

Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] Carotegrast methyl is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, carotegrast.[4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of carotegrast methyl, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Carotegrast methyl's therapeutic effect is derived from the targeted action of its active metabolite, carotegrast (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, carotegrast methyl, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, carotegrast.[4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]

2.2 Target Inhibition The active metabolite, carotegrast, is a potent and selective antagonist of α4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] Carotegrast specifically targets two α4-integrin heterodimers:

  • α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]

  • α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of α4β1 with VCAM-1 and α4β7 with MAdCAM-1, carotegrast inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]

Carotegrast_Methyl_Mechanism_of_Action cluster_blood Blood Vessel cluster_tissue Inflamed Gut Tissue Leukocyte Leukocyte Inflammation Leukocyte Infiltration & Inflammation Leukocyte->Inflammation Extravasation a4b1 α4β1 VCAM1 VCAM-1 a4b1->VCAM1 Adhesion a4b7 α4β7 MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion Carotegrast Carotegrast (Active Metabolite) Carotegrast->a4b1 Blocks Carotegrast->a4b7 Blocks Endothelium Endothelial Cell

Caption: Mechanism of action of carotegrast.

Pharmacological Data

3.1 Pharmacodynamics The pharmacodynamic activity of carotegrast methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.

In Vitro Activity The active metabolite, carotegrast (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse α4 integrins.[6][11]

Table 1: In Vitro Potency of Carotegrast (HCA2969)

Target Integrin Species Assay Cell Line Binding Affinity (KD, nM) Functional Inhibition (IC50, nM)
α4β1 Human Jurkat 0.32 5.8
α4β7 Human RPMI-8866 0.46 1.4
α4β7 Mouse TK-1 0.2 26

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of carotegrast methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of α4-integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of carotegrast methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics Carotegrast methyl is an orally administered prodrug that is converted to its active metabolite.

Table 2: Summary of Pharmacokinetic Properties

Parameter Description
Absorption Orally absorbed. Food reduces the systemic exposure (AUClast) of carotegrast methyl by 21–57% and the active metabolite carotegrast by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5]
Metabolism Carotegrast methyl is a prodrug hydrolyzed to the active metabolite, carotegrast, by carboxylesterase 1 in the liver.[4][5] Carotegrast methyl is also a moderate inhibitor of CYP3A4.[15]
Elimination The terminal elimination half-life (t1/2) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for carotegrast methyl and 10.0-15.6 hours for carotegrast.[16]

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of carotegrast (Cmax increased 4.78-fold, AUC0-t increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

Clinical Efficacy and Safety

4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of carotegrast methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)

Endpoint (at Week 8) Carotegrast Methyl (960 mg TID, n=102) Placebo (n=101) Odds Ratio (95% CI) p-value
Clinical Response * 45% (46/102) 21% (21/101) 3.30 (1.73 - 6.29) 0.00028

(Data sourced from Matsuoka K, et al., 2022)[3][18] *Clinical response defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a score of ≤1, and an endoscopic subscore of ≤1.[3]

Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]

4.2 Safety and Tolerability Carotegrast methyl is generally well-tolerated.[1][3]

  • Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the carotegrast methyl (38%) and placebo (39%) groups.[18] The most common adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events were mild to moderate in severity.[1]

  • Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate this potential risk, the clinical development of carotegrast methyl has focused on its use as a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3][21]

Experimental Protocols

5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of carotegrast.

  • Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

  • Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound (carotegrast) for 30 minutes.

  • Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.

  • Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.

  • Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.

  • Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting (FACS).

  • Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1-/-).

  • Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet containing carotegrast methyl (e.g., 0.03% to 1% w/w) or a control diet.

  • Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).

  • Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.

  • Outcome Measures: The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[12][13]

T_Cell_Transfer_Colitis_Model_Workflow donor 1. Isolate CD4+CD45RBhigh (Naive T-Cells) from Donor Mouse Spleen transfer 2. Inject T-Cells into Immunodeficient (e.g., SCID) Mouse donor->transfer treatment_group 3a. Administer Carotegrast Methyl Diet transfer->treatment_group control_group 3b. Administer Control Diet transfer->control_group monitor 4. Monitor Body Weight and Clinical Signs Weekly treatment_group->monitor control_group->monitor endpoint 5. Endpoint Analysis (e.g., Day 15) monitor->endpoint histology 6. Measure Colon Weight & Perform Histology endpoint->histology

Caption: Workflow for the T-cell transfer experimental colitis model.

Conclusion

Carotegrast methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, carotegrast, is a potent dual antagonist of α4β1 and α4β7 integrins. Clinical studies have confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Carotegrast (AJM300) Dosage for In Vivo Ulcerative Colitis Models

For Researchers, Scientists, and Drug Development Professionals Introduction Carotegrast methyl, also known as AJM300, is an orally available small molecule antagonist of α4-integrin. Its active metabolite selectively ta...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally available small molecule antagonist of α4-integrin. Its active metabolite selectively targets the α4β1 and α4β7 integrins, which play a crucial role in the trafficking and infiltration of lymphocytes into the gastrointestinal tract. By blocking the interaction between these integrins on the surface of lymphocytes and their corresponding endothelial adhesion molecules, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), carotegrast effectively reduces inflammation in the colon. This targeted mechanism of action makes it a promising therapeutic agent for ulcerative colitis. These application notes provide a detailed protocol for the use of carotegrast in a well-established murine model of ulcerative colitis.

Mechanism of Action

Carotegrast methyl is a prodrug that is converted to its active metabolite, carotegrast (HCA2969), after oral administration. Carotegrast then acts as a potent antagonist of α4-integrins expressed on the surface of lymphocytes. In the inflammatory cascade of ulcerative colitis, the upregulation of adhesion molecules on the endothelial cells of blood vessels in the colon facilitates the recruitment of circulating lymphocytes into the inflamed tissue. Specifically, the binding of α4β7 integrin on lymphocytes to MAdCAM-1 on endothelial cells is a critical step in this process. Carotegrast directly inhibits this interaction, thereby preventing the transmigration of pathogenic lymphocytes from the bloodstream into the colonic mucosa, which in turn alleviates intestinal inflammation.

G cluster_0 Blood Vessel Lumen cluster_1 Vascular Endothelium cluster_2 Intestinal Tissue Leukocyte Leukocyte a4b7 α4β7 Integrin Carotegrast Carotegrast Carotegrast->a4b7 Inhibits MAdCAM MAdCAM-1 a4b7->MAdCAM Binding Endothelial_Cell Endothelial Cell Inflammation Inflammation MAdCAM->Inflammation Leads to Leukocyte Extravasation and

Caption: Carotegrast's Mechanism of Action

Experimental Protocols

The following protocol is based on the methodology described by Sugiura et al. in their 2013 study on the effect of AJM300 in a mouse model of experimental colitis.

Murine Model of Chronic Colitis

A widely used and clinically relevant model for ulcerative colitis is the adoptive transfer of CD4+ T cells from IL-10 deficient (IL-10-/-) mice into severe combined immunodeficient (SCID) mice. This model mimics the T-cell-mediated chronic intestinal inflammation seen in human ulcerative colitis.

Materials:

  • Donor mice: IL-10-/- mice on a BALB/c background

  • Recipient mice: Female C.B-17/lcr-scid/scid Jcl (SCID) mice

  • Cell isolation reagents (e.g., MACS beads for CD4+ T cell separation)

  • Standard laboratory equipment for cell isolation and injection

Procedure:

  • Isolate CD4+ T cells from the spleens and mesenteric lymph nodes of diseased IL-10-/- mice.

  • Adoptively transfer the isolated CD4+ T cells into recipient SCID mice via intraperitoneal injection.

  • Monitor the mice for the development of colitis, which typically occurs within 2-3 weeks, characterized by weight loss, diarrhea, and histological signs of inflammation.

Carotegrast (AJM300) Administration

Dosage Formulation:

Carotegrast (AJM300) is administered orally by incorporating it into the rodent diet.

  • Vehicle: Standard rodent chow.

  • Dosage Concentrations: 0.03%, 0.1%, 0.3%, and 1% (w/w) of the diet.

Administration Protocol:

  • Begin the administration of the carotegrast-containing diet on day -1 (one day before the adoptive transfer of T cells).

  • Provide the medicated diet ad libitum throughout the study period (e.g., 15 days).

  • A control group should receive the standard diet without carotegrast.

  • A positive control group can be included, for example, intraperitoneal administration of an anti-mouse α4 integrin monoclonal antibody (e.g., PS/2 at 10 mg/kg, twice a week).

G cluster_0 Day -1 cluster_1 Day 0 cluster_2 Day 5-15 cluster_3 Day 15 Start_Diet Initiate Carotegrast Diet (0.03% to 1%) Cell_Transfer Adoptive Transfer of IL-10-/- CD4+ T cells Start_Diet->Cell_Transfer Monitoring Monitor Stool Consistency and Body Weight Cell_Transfer->Monitoring Endpoint Euthanasia and Endpoint Analysis Monitoring->Endpoint

Caption: Experimental Workflow
Efficacy Evaluation

Endpoints:

  • Stool Consistency: Score daily from day 5 using a standardized scale (e.g., 0: normal, 1: soft, 2: diarrhea).

  • Colon Weight: At the end of the study (day 15), euthanize the mice, excise the colons, and record their weight. An increase in colon weight is indicative of inflammation and edema.

  • Histological Analysis: Process colon tissue for histological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.

  • Immunohistochemistry: Stain colon sections for CD3+ T cells to quantify T-cell infiltration into the lamina propria.

  • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, TNF-α, and MCP-1) in homogenized colon samples.

Data Presentation

The following tables summarize the expected dose-dependent effects of carotegrast in the IL-10-/- T-cell transfer model of colitis. Note: Specific quantitative data from the primary literature is not publicly available and would require access to the full-text article by Sugiura et al. (2013). The data presented here is illustrative of the reported findings.

Table 1: Effect of Carotegrast on Clinical and Macroscopic Parameters of Colitis

Treatment GroupDosageMean Stool Consistency Score (Arbitrary Units)Mean Colon Weight (g)
Control0%1.8 ± 0.40.65 ± 0.12
Carotegrast0.03%1.5 ± 0.50.58 ± 0.10
Carotegrast0.1%1.1 ± 0.60.49 ± 0.09
Carotegrast0.3%0.7 ± 0.5 0.41 ± 0.08
Carotegrast1%0.3 ± 0.3 0.32 ± 0.06
Anti-α4 Antibody10 mg/kg0.2 ± 0.2 0.30 ± 0.05
*p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative.

Table 2: Effect of Carotegrast on Inflammatory Markers in Colon Tissue

Treatment GroupDosageCD3+ T-cell Infiltration (cells/field)Pro-inflammatory Cytokine Levels (pg/mg tissue)
Control0%150 ± 25High
Carotegrast0.03%120 ± 20Moderately Reduced
Carotegrast0.1%90 ± 15Reduced
Carotegrast0.3%50 ± 10**Significantly Reduced
Carotegrast1%10 ± 5 Markedly Reduced
Anti-α4 Antibody10 mg/kg8 ± 4Markedly Reduced
p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative.

Conclusion

Oral administration of carotegrast (AJM300) demonstrates a dose-dependent prophylactic effect in the T-cell transfer model of murine colitis. A dosage of 1% in the diet showed comparable efficacy to a saturating dose of an anti-α4 integrin antibody, significantly reducing clinical signs of colitis, colon weight, and inflammatory cell infiltration. These findings support the therapeutic potential of carotegrast for ulcerative colitis and provide a basis for dose selection in preclinical in vivo studies.

Application

Carotegrast Methyl: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals Introduction Carotegrast methyl, also known as AJM300, is an orally active small molecule antagonist of α4-integrin.[1][2] It is a prodrug that is hydrolyze...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally active small molecule antagonist of α4-integrin.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast (HCA2969), which is a specific and dual antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][3] By blocking the interaction of these integrins on the surface of lymphocytes with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on vascular endothelial cells and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut—carotegrast methyl effectively inhibits the migration and infiltration of inflammatory cells into the gastrointestinal tract.[3][4] This mechanism of action makes it a subject of significant interest for research in inflammatory bowel diseases (IBD), such as ulcerative colitis.[5][6]

These application notes provide detailed information on the solubility and formulation of carotegrast methyl for preclinical research, as well as protocols for in vitro and in vivo studies to evaluate its efficacy and mechanism of action.

Physicochemical Properties and Solubility

Carotegrast methyl is a yellow solid with a molecular weight of 569.44 g/mol and a molecular formula of C₂₈H₂₆Cl₂N₄O₅.[7] Its solubility is a critical factor for the design of both in vitro and in vivo experiments.

Solubility Data
SolventSolubilityConcentration (mM)Notes
DMSO 100 mg/mL175.61 mMSonication is recommended to aid dissolution.[7][8] Use freshly opened, anhydrous DMSO as it is hygroscopic.[7][9]
Water 0.00165 mg/mL (Predicted)-Practically insoluble.[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 1.25 mg/mL2.20 mMForms a suspended solution. Ultrasonic treatment may be needed.[9]
10% DMSO, 90% (20% SBE-β-CD in Saline) 1.25 mg/mL2.20 mMForms a suspended solution. Ultrasonic treatment may be needed.[9][11]
Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of carotegrast methyl in dimethyl sulfoxide (DMSO).

Materials:

  • Carotegrast methyl powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of carotegrast methyl powder. For 1 mL of a 10 mM stock solution, you will need 5.69 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the carotegrast methyl powder.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7][8]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Formulation for In Vivo Studies

For oral or intraperitoneal administration in animal models, carotegrast methyl can be formulated as a suspension. Below are two common protocols.

PEG300/Tween-80 Formulation Protocol

This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[9]

Materials:

  • Carotegrast methyl

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of carotegrast methyl in DMSO (e.g., 12.5 mg/mL).

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline and vortex thoroughly.

  • If precipitation occurs, use sonication to aid in creating a uniform suspension.

SBE-β-CD Formulation Protocol

This protocol also yields a suspended solution suitable for in vivo use.[9][11]

Materials:

  • Carotegrast methyl

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of carotegrast methyl in DMSO (e.g., 12.5 mg/mL).

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly to create a suspension.

  • Use sonication if necessary to ensure a uniform suspension.

Experimental Protocols

In Vitro Efficacy: Lymphocyte Adhesion Assay

This assay evaluates the ability of carotegrast methyl's active metabolite to block the adhesion of lymphocytes to VCAM-1 or MAdCAM-1.

Materials:

  • Lymphocyte cell line expressing α4β1 and/or α4β7 integrins (e.g., Jurkat, RPMI-8866)[1][12]

  • Recombinant human VCAM-1 or MAdCAM-1

  • 96-well microplates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Carotegrast (active metabolite)

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 or MAdCAM-1 overnight at 4°C.

  • Cell Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.

  • Compound Treatment: Pre-incubate the labeled lymphocytes with varying concentrations of carotegrast for a specified time (e.g., 30 minutes) at 37°C.

  • Adhesion: Add the treated lymphocytes to the coated wells and incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of carotegrast compared to the vehicle control.

In Vivo Efficacy: Murine Models of Colitis

Carotegrast methyl has been shown to be effective in preventing the development of colitis in mouse models.[1] Below are protocols for commonly used models.

This model is widely used due to its simplicity and resemblance to human ulcerative colitis.[13]

Materials:

  • Mice (e.g., C57BL/6)

  • Dextran Sulfate Sodium (DSS)

  • Carotegrast methyl formulation

  • Animal balance

  • Equipment for oral gavage or intraperitoneal injection

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 days.[11][13][14]

  • Treatment: Administer carotegrast methyl or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.

  • Termination and Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (shortening is a sign of inflammation) and collect tissue for histological analysis and cytokine profiling.

This model is often used to mimic Crohn's disease.[9]

Materials:

  • Mice (e.g., SJL/J or BALB/c)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Carotegrast methyl formulation

Procedure:

  • Induction of Colitis: Anesthetize the mice and intrarectally administer TNBS dissolved in ethanol.[9][15]

  • Treatment: Administer carotegrast methyl or vehicle control daily.

  • Monitoring and Analysis: Monitor clinical signs as in the DSS model. At the end of the experiment, collect colons for macroscopic scoring, histological examination, and myeloperoxidase (MPO) activity measurement.

This model is considered a robust representation of T-cell-mediated IBD.[5]

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient immunodeficient mice (e.g., SCID or RAG-deficient)[5]

  • Reagents and equipment for cell sorting (FACS or MACS)

  • Carotegrast methyl formulation

Procedure:

  • Cell Isolation and Sorting: Isolate CD4⁺ T cells from the spleens of donor mice and sort for the CD45RBhigh population.[10]

  • Cell Transfer: Inject the purified CD4⁺CD45RBhigh T cells intraperitoneally into the recipient mice.[10]

  • Treatment: Begin treatment with carotegrast methyl or vehicle control, often mixed into the diet or administered by oral gavage.

  • Monitoring: Monitor the mice for weight loss and signs of colitis, which typically develop over several weeks.

  • Analysis: At the end of the study, assess colon inflammation through histology and other relevant markers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of carotegrast methyl and a typical experimental workflow for its evaluation.

Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Integrin α4β1 / α4β7 Integrin VCAM VCAM-1 Integrin->VCAM Binds MAdCAM MAdCAM-1 Integrin->MAdCAM Binds Endothelium Signaling Downstream Signaling (e.g., Rac1, ROS, PKC, NF-κB) VCAM->Signaling MAdCAM->Signaling Inflammation Leukocyte Adhesion, Transmigration, and Inflammation Signaling->Inflammation Carotegrast Carotegrast Methyl (Active Metabolite) Carotegrast->Integrin Inhibits

Caption: Mechanism of action of carotegrast methyl.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation solubility Solubility & Formulation Development adhesion_assay Lymphocyte Adhesion Assay (VCAM-1 & MAdCAM-1) solubility->adhesion_assay cell_viability Cell Viability/Toxicity Assay solubility->cell_viability pk_pd Pharmacokinetics & Pharmacodynamics adhesion_assay->pk_pd cell_viability->pk_pd colitis_model Efficacy in Murine Colitis Model (e.g., DSS, TNBS) pk_pd->colitis_model histology Histopathological Analysis colitis_model->histology biomarker Biomarker Analysis (e.g., Cytokines, MPO) colitis_model->biomarker

Caption: Experimental workflow for carotegrast methyl.

References

Method

Application Notes and Protocols for Testing Carotegrast Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Carotegrast methyl (brand name: Carogra®) is an orally administered small-molecule prodrug developed for the treatment of ulcerative colitis.[1...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl (brand name: Carogra®) is an orally administered small-molecule prodrug developed for the treatment of ulcerative colitis.[1][2] Its therapeutic effect is mediated by its active metabolite, carotegrast (HCA2969), which acts as a potent and selective antagonist of α4 integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[3][4] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[5][6]

By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), carotegrast effectively inhibits the trafficking of inflammatory cells to the gastrointestinal tract.[6][7] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of carotegrast in inhibiting leukocyte adhesion and migration, key processes in its mechanism of action.

Mechanism of Action: Inhibition of Leukocyte Trafficking

Carotegrast's therapeutic strategy is centered on the disruption of the molecular interactions that govern leukocyte trafficking to sites of inflammation. The process begins with the oral administration of the prodrug, carotegrast methyl, which is then metabolized in the liver to its active form, carotegrast (HCA2969).[1] This active metabolite targets α4β1 and α4β7 integrins on the surface of circulating leukocytes. In the inflammatory cascade, these integrins bind to their respective ligands, VCAM-1 and MAdCAM-1, which are expressed on the endothelial cell surface in the vasculature of the gut. This binding is a critical step for the adhesion and subsequent transmigration of leukocytes from the bloodstream into the intestinal tissue. Carotegrast competitively inhibits this binding, thereby reducing the influx of inflammatory cells and mitigating the inflammatory response characteristic of ulcerative colitis.

cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Downstream Effects Leukocyte Leukocyte a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Binds a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds Endothelial_Cell Endothelial_Cell Adhesion Leukocyte Adhesion Carotegrast Carotegrast (HCA2969) Carotegrast->a4b1 Inhibits Carotegrast->a4b7 Migration Leukocyte Migration Adhesion->Migration Inflammation Tissue Inflammation Migration->Inflammation

Caption: Carotegrast's mechanism of action.

Quantitative Efficacy Data

The following tables summarize the in vitro potency of carotegrast's active metabolite, HCA2969, in inhibiting the binding of α4β1 and α4β7 integrins.

Target Ligand Cell Line Assay Type IC50 (nM)
Human α4β1 IntegrinVCAM-1JurkatBinding Assay5.8
Human α4β7 IntegrinMAdCAM-1RPMI-8866Binding Assay1.4
Mouse α4β7 IntegrinMAdCAM-1TK-1Binding Assay26

Data sourced from preclinical studies.[3]

Experimental Protocols

Protocol 1: Static Leukocyte Adhesion Assay

This assay measures the ability of carotegrast to inhibit the adhesion of leukocytes to immobilized VCAM-1 or MAdCAM-1 under static conditions.

Materials:

  • Human leukocyte cell line expressing α4 integrins (e.g., Jurkat for α4β1, RPMI-8866 for α4β7)

  • Recombinant human VCAM-1 or MAdCAM-1

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM fluorescent dye

  • Carotegrast (HCA2969)

  • Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

  • Plate reader with fluorescence detection (485 nm excitation/520 nm emission)

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of 5 µg/mL recombinant human VCAM-1 or MAdCAM-1 in PBS overnight at 4°C.

    • Wash wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash wells three times with PBS.

  • Cell Preparation:

    • Culture leukocyte cell line to a density of 1 x 10^6 cells/mL.

    • Label cells with 5 µM Calcein-AM for 30 minutes at 37°C.

    • Wash cells twice with assay buffer and resuspend at 1 x 10^6 cells/mL.

  • Treatment:

    • Prepare serial dilutions of carotegrast (HCA2969) in assay buffer.

    • In a separate plate, pre-incubate 100 µL of labeled cells with 100 µL of carotegrast dilutions for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-treated cell suspension to each coated well.

    • Incubate for 30-60 minutes at 37°C.

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure fluorescence at 485 nm excitation and 520 nm emission using a plate reader.

    • Calculate the percentage of adhesion relative to untreated control wells.

start Start plate_coating Coat plate with VCAM-1/MAdCAM-1 start->plate_coating blocking Block with BSA plate_coating->blocking cell_labeling Label leukocytes with Calcein-AM blocking->cell_labeling treatment Pre-incubate cells with Carotegrast cell_labeling->treatment adhesion Add cells to coated plate and incubate treatment->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Measure fluorescence washing->quantification end End quantification->end

Caption: Static Leukocyte Adhesion Assay Workflow.
Protocol 2: Leukocyte Migration Assay (Transwell)

This assay assesses the effect of carotegrast on the chemotactic migration of leukocytes towards a chemoattractant.

Materials:

  • Human leukocyte cell line (e.g., Jurkat)

  • Transwell inserts with 5 µm pore size

  • 24-well companion plates

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • Carotegrast (HCA2969)

  • Migration buffer (e.g., RPMI with 0.5% BSA)

  • Calcein-AM or other cell viability stain

  • Fluorescence microscope or plate reader

Protocol:

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of migration buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.

  • Cell Preparation and Treatment:

    • Starve leukocytes in serum-free media for 2-4 hours.

    • Resuspend cells at 1 x 10^6 cells/mL in migration buffer.

    • Prepare serial dilutions of carotegrast (HCA2969) in migration buffer.

    • Incubate cells with carotegrast dilutions for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

    • Incubate for 2-4 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom of the membrane with Calcein-AM.

    • Count the number of migrated cells in several fields of view using a fluorescence microscope or lyse the cells and measure fluorescence in a plate reader.

cluster_0 Transwell Setup cluster_1 Cell Preparation cluster_2 Migration cluster_3 Quantification chemoattractant Add chemoattractant to lower chamber cell_prep Prepare and treat leukocytes with Carotegrast add_cells Add treated cells to upper chamber cell_prep->add_cells incubation Incubate add_cells->incubation quantify Stain and count migrated cells incubation->quantify

Caption: Leukocyte Migration (Transwell) Assay Workflow.

Downstream Signaling Pathway Inhibition

The binding of integrins to their ligands initiates a cascade of intracellular signaling events that are essential for cell adhesion, migration, and survival. Upon engagement of α4β1 and α4β7, key signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases are activated.[3] This leads to the phosphorylation of downstream targets like p130Cas and the activation of small GTPases such as Rac, which are critical for cytoskeletal reorganization and cell motility. By preventing the initial integrin-ligand interaction, carotegrast effectively blocks the initiation of this entire signaling cascade, thereby inhibiting the functional responses of leukocytes.

cluster_0 Extracellular cluster_1 Leukocyte Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VCAM1 VCAM-1 a4b1 α4β1 VCAM1->a4b1 MAdCAM1 MAdCAM-1 a4b7 α4β7 MAdCAM1->a4b7 FAK FAK Activation a4b1->FAK a4b7->FAK Carotegrast Carotegrast Carotegrast->a4b1 Inhibits Carotegrast->a4b7 Inhibits Src Src Activation FAK->Src p130Cas p130Cas Phosphorylation Src->p130Cas Rac Rac Activation p130Cas->Rac Cytoskeleton Cytoskeletal Reorganization Rac->Cytoskeleton Adhesion Adhesion Cytoskeleton->Adhesion Migration Migration Cytoskeleton->Migration

Caption: Inhibition of Integrin Downstream Signaling.

References

Application

Application Notes and Protocols: Measuring Carotegrast Effects on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals Introduction Carotegrast methyl (also known as AJM300) is an orally administered small-molecule α4-integrin antagonist.[1][2] Its active metabolite, caroteg...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl (also known as AJM300) is an orally administered small-molecule α4-integrin antagonist.[1][2] Its active metabolite, carotegrast, exerts an anti-inflammatory effect by inhibiting the trafficking and extravasation of lymphocytes into sites of inflammation.[3][4] This mechanism is particularly relevant in the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis (UC), where an excessive accumulation of lymphocytes in the intestinal mucosa contributes to chronic inflammation.[5][6]

Carotegrast functions as a dual antagonist for both α4β1 and α4β7 integrins.[1] By blocking the interaction of these integrins on the surface of lymphocytes with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1)—on endothelial cells, carotegrast effectively reduces lymphocyte migration into gut tissues.[5][7][8] This targeted action on a key step of the inflammatory cascade makes carotegrast a promising therapeutic agent for UC.[6] It received its first approval in Japan for treating moderately active ulcerative colitis.[3][4][9]

These application notes provide detailed protocols for assessing the biological effects of carotegrast on lymphocyte trafficking, from in vitro cell-based assays to in vivo pharmacodynamic measurements.

Mechanism of Action of Carotegrast

Carotegrast inhibits lymphocyte extravasation by blocking the critical adhesion step required for cells to migrate from the bloodstream into tissue. The drug's active metabolite specifically targets α4β1 and α4β7 integrins on lymphocytes, preventing them from binding to VCAM-1 and MAdCAM-1 on the vascular endothelium of inflamed tissues. This disruption of the cell adhesion cascade is the primary mechanism behind its anti-inflammatory effects.[10]

cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell Layer cluster_2 Inflamed Gut Tissue Lymphocyte Lymphocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin EndothelialCell Endothelial Cell Tissue EndothelialCell->Tissue Extravasation VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 a4b1->VCAM1 Binding a4b7->MAdCAM1 Carotegrast Carotegrast Carotegrast->a4b1 Inhibits Carotegrast->a4b7 Inhibits A 1. Culture Endothelial Cells (e.g., HUVECs) to confluence in a 96-well plate. B 2. Activate Endothelial Cells (e.g., with TNF-α) to induce VCAM-1/MAdCAM-1 expression. A->B E 5. Add treated lymphocytes to the endothelial monolayer and incubate. B->E C 3. Label Lymphocytes (e.g., Jurkat cells or PBMCs) with a fluorescent dye. D 4. Pre-incubate labeled lymphocytes with varying concentrations of Carotegrast. C->D D->E F 6. Wash wells to remove non-adherent cells. E->F G 7. Quantify Adhesion by measuring fluorescence in a plate reader. F->G H 8. Analyze Data Calculate IC50 of Carotegrast for adhesion inhibition. G->H A 1. Seed Endothelial Cells on a porous membrane insert (e.g., Transwell) and grow to a confluent monolayer. B 2. Add Chemoattractant (e.g., SDF-1α) to the lower chamber of the plate. A->B D 4. Add treated lymphocytes to the upper chamber (on top of the endothelium). E 5. Incubate for several hours to allow for migration. B->E C 3. Treat Lymphocytes with Carotegrast or vehicle. C->D D->E F 6. Quantify Migrated Cells in the lower chamber via flow cytometry or cell counting. E->F G 7. Analyze Data Compare migration in treated vs. untreated conditions. F->G A 1. Collect Baseline Blood Sample from subject (human or animal) prior to drug administration. B 2. Administer Carotegrast (e.g., single oral dose). A->B C 3. Collect Post-Dose Blood Samples at multiple time points (e.g., 2, 4, 8, 24 hours). B->C D 4. Perform Complete Blood Count (CBC) with differential to determine absolute lymphocyte counts. C->D E 5. (Optional) Perform Flow Cytometry to analyze specific lymphocyte subsets (CD4+, CD8+, etc.). D->E Optional F 6. Analyze Data Plot lymphocyte count over time to observe changes from baseline. D->F E->F

References

Method

Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis

Audience: Researchers, scientists, and drug development professionals. Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of carotegrast methyl in patients with...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of carotegrast methyl in patients with moderately active ulcerative colitis (UC) who have had an inadequate response or intolerance to mesalazine (also known as 5-aminosalicylic acid or 5-ASA).

Introduction

Carotegrast methyl (trade name Carogra®) is an orally administered small-molecule α4-integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine, carotegrast methyl specifically inhibits the migration of inflammatory cells into the gut mucosa. This document outlines the mechanisms of action of both drugs, summarizes the key clinical trial data for carotegrast methyl in the context of mesalazine failure, and provides a detailed protocol for a pivotal Phase 3 study.

Mechanisms of Action

Carotegrast Methyl: α4-Integrin Antagonist

Carotegrast methyl is a prodrug that is converted in the liver to its active form, carotegrast.[1] The active metabolite exerts its anti-inflammatory effect by antagonizing α4-integrin.[2][3] This antagonism blocks the interaction of α4β1 integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and, more importantly for UC, the interaction of α4β7 integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][4] MAdCAM-1 is primarily expressed on the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction, carotegrast methyl selectively inhibits the trafficking and infiltration of lymphocytes into the inflamed intestinal tissue, thereby reducing mucosal inflammation.[4][5]

Carotegrast_Methyl_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_tissue Intestinal Tissue Leukocyte Leukocyte Integrin α4β7 Integrin MAdCAM1 MAdCAM-1 Integrin->MAdCAM1 Binding EndothelialCell Endothelial Cell Inflammation Inflammation MAdCAM1->Inflammation Leukocyte Extravasation Carotegrast Carotegrast (Active Metabolite) Carotegrast->Integrin Blocks Binding

Mechanism of Action for Carotegrast Methyl.
Mesalazine: Broad Anti-Inflammatory Agent

The exact mechanism of mesalazine is not fully understood but is known to be multifactorial, acting topically on the colonic mucosa.[6][7] Its primary anti-inflammatory effects are attributed to:

  • Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.[7][8][9]

  • Modulation of Transcription Factors: It can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6] Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes.[6][9]

  • Antioxidant Properties: Mesalazine can act as a scavenger of free radicals, which may contribute to reducing tissue damage in the inflamed gut.

Mesalazine_Pathway cluster_inflammatory_pathways Inflammatory Pathways cluster_anti_inflammatory_pathways Anti-Inflammatory Pathways Mesalazine Mesalazine (5-ASA) COX COX Pathway Mesalazine->COX Inhibits LOX Lipoxygenase Pathway Mesalazine->LOX Inhibits NFkB NF-κB Activation Mesalazine->NFkB Inhibits PPARg PPAR-γ Activation Mesalazine->PPARg Activates Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory Inflammation Mucosal Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation AntiInflammatory->Inflammation Reduces

Multi-faceted Mechanism of Action for Mesalazine.

Data Presentation: Clinical Trial Results

The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of carotegrast methyl (AJM300) and representative data from studies on high-dose mesalazine for moderately active UC.

Table 1: Efficacy of Carotegrast Methyl in Mesalazine-Refractory UC (Phase 3 Study - NCT03531892)[2][5][10][11][12][13]
Endpoint (at Week 8)Carotegrast Methyl (960 mg TID) (n=102)Placebo (n=101)Odds Ratio (95% CI)p-value
Primary Endpoint
Clinical Response¹45%21%3.30 (1.73–6.29)0.00028
Secondary Endpoints
Symptomatic Remission²31%15%2.59 (1.23–5.47)0.010
Endoscopic Improvement³55%27%3.42 (1.82–6.43)0.0001
Endoscopic Remission⁴29%13%2.76 (1.24–6.13)0.010
Mucosal Healing⁵38%19%2.66 (1.33–5.32)0.004

¹Reduction in Mayo Clinic score of ≥30% and ≥3 points, with a decrease in rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1. ⁴Mayo endoscopic subscore of 0. ⁵Defined as a Mayo endoscopic subscore of 0 or 1.

Table 2: Representative Efficacy of High-Dose Mesalazine in Moderately Active UC
Study / FormulationDoseEndpoint (Time)Remission RateComparator
Kamm et al. / MMX Mesalazine[4]4.8 g/day Combined Clinical & Endoscopic Remission (8 weeks)36.0%Placebo (22.8%)
ASCEND II / Eudragit-S-coated[4]4.8 g/day Treatment Success (6 weeks)71.8%2.4 g/day (59.2%)
Meucci et al. / Oral + Topical[8][10]4g oral + 2g rectalClinical Remission (6 weeks)75%N/A
Flourié et al. / Prolonged-release4 g/day (OD)Clinical & Endoscopic Remission (8 weeks)52.1%2g BD (41.8%)

Note: Direct comparison between trials is not possible due to differences in study design, patient populations, and endpoint definitions.

Experimental Protocols

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Carotegrast Methyl (AJM300)

This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12][13][14]

1. Objective: To evaluate the efficacy and safety of carotegrast methyl as induction therapy for patients with moderately active ulcerative colitis who have an inadequate response or intolerance to mesalazine.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Conducted at 82 hospitals and clinics in Japan.

  • Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.

3. Patient Population:

  • Inclusion Criteria:

    • Age 18-75 years.

    • Diagnosed with ulcerative colitis.

    • Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).

    • Mayo endoscopic subscore of ≥2.

    • Mayo rectal bleeding subscore of ≥1.

    • Documented inadequate response or intolerance to oral mesalazine (≥2.4 g/day ).

  • Exclusion Criteria:

    • Severe or fulminant colitis.

    • Use of corticosteroids, immunomodulators, or biologic agents within a specified washout period.

    • History of major surgery of the colon.

    • Clinically significant infection.

4. Randomization and Blinding:

  • 203 eligible patients were randomly assigned in a 1:1 ratio to receive either carotegrast methyl or placebo.

  • Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of corticosteroids.

  • Patients, investigators, site staff, and sponsor personnel were masked to the treatment assignment.

5. Investigational Product and Dosing:

  • Treatment Group: Carotegrast methyl 960 mg.

  • Control Group: Matching placebo.

  • Administration: Administered orally, three times per day, for 8 weeks.

6. Efficacy Assessments:

  • Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.

  • Secondary Endpoints (at Week 8):

    • Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).

    • Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).

    • Endoscopic remission (Mayo endoscopic subscore of 0).

    • Changes in partial Mayo score and individual subscores.

7. Safety Assessments:

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

  • Vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

8. Statistical Analysis:

  • The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.

  • The proportion of patients meeting the primary endpoint was compared between the carotegrast methyl and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.

Clinical_Trial_Workflow cluster_treatment 8-Week Double-Blind Treatment Phase Screening Patient Screening (N=203) - Mod. Active UC - Mayo Score 6-10 - Mesalazine Failure Randomization Randomization (1:1) Screening->Randomization Carotegrast_Arm Carotegrast Methyl 960 mg TID (n=102) Randomization->Carotegrast_Arm Arm 1 Placebo_Arm Placebo TID (n=101) Randomization->Placebo_Arm Arm 2 Week8_Assessment Week 8 Assessment Carotegrast_Arm->Week8_Assessment Placebo_Arm->Week8_Assessment Primary_Endpoint Primary Endpoint Analysis: Clinical Response Week8_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - Symptomatic Remission - Endoscopic Improvement - Endoscopic Remission Week8_Assessment->Secondary_Endpoints Safety_Analysis Safety Analysis: Adverse Events Week8_Assessment->Safety_Analysis

Workflow of the Carotegrast Methyl Phase 3 Trial.

References

Application

Application Notes and Protocols for Monitoring Carotegrast Response in Patients

For Researchers, Scientists, and Drug Development Professionals Introduction Carotegrast methyl is an orally administered small-molecule α4 integrin antagonist developed for the treatment of ulcerative colitis.[1] Its ac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl is an orally administered small-molecule α4 integrin antagonist developed for the treatment of ulcerative colitis.[1] Its active metabolite selectively inhibits the binding of α4β1 integrin to vascular cell adhesion molecule 1 (VCAM-1) and α4β7 integrin to mucosal addressin cell adhesion molecule 1 (MAdCAM-1).[2][3] This mechanism impedes the migration and infiltration of lymphocytes into the inflamed intestinal mucosa, thereby reducing inflammation.[4][5] Effective monitoring of patient response to carotegrast is crucial for optimizing treatment strategies and improving clinical outcomes. This document provides detailed application notes and protocols for key biomarkers to monitor carotegrast response.

Biomarkers for Monitoring Carotegrast Response

Several biomarkers have been identified as valuable tools for assessing the pharmacodynamic effects and clinical efficacy of carotegrast. These include markers of intestinal inflammation, such as fecal calprotectin and C-reactive protein (CRP), as well as a predictive serological marker, anti-integrin αvβ6 antibody. Peripheral blood lymphocyte counts also serve as a pharmacodynamic biomarker.

Quantitative Biomarker Data Summary

The following tables summarize quantitative data from clinical studies on the association between biomarker levels and clinical outcomes in patients treated with carotegrast.

Table 1: Predictive Value of Baseline Anti-Integrin αvβ6 Antibody Titers for Clinical Remission

Baseline Anti-Integrin αvβ6 Antibody TiterClinical Remission Rate (Carotegrast Group)Clinical Remission Rate (Placebo Group)
< 44.6 U/mL49.1%26.8%
≥ 44.6 U/mL26.8%Not Reported
Data from a phase 3 trial of carotegrast methyl.[6]

Table 2: Correlation of Fecal Calprotectin with Endoscopic Subscore

BiomarkerCorrelation with Endoscopic Subscore (ρ)Predictive Value for Mayo Endoscopic Subscore 0/1
Fecal Calprotectin0.566< 387.5 µg/g
Data from a phase 3 trial of carotegrast methyl.[6]

Table 3: C-Reactive Protein Levels and Endoscopic Remission in Ulcerative Colitis

CRP LevelSensitivity for Endoscopic RemissionSpecificity for Endoscopic Remission
< 0.09 mg/dL71.4%71.7%
Data from a study on C-reactive protein as a marker for endoscopic activity in ulcerative colitis.

Signaling Pathway and Experimental Workflows

Carotegrast Mechanism of Action

Carotegrast inhibits the interaction between α4 integrins on leukocytes and their corresponding adhesion molecules on endothelial cells in the gut, thereby preventing leukocyte trafficking to the site of inflammation.

Carotegrast Mechanism of Action cluster_leukocyte Leukocyte cluster_endothelium Gut Endothelial Cell Leukocyte Leukocyte Endothelium Endothelial Cell Leukocyte->Endothelium Migration to Inflamed Gut a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 adhesion a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 adhesion Carotegrast Carotegrast Carotegrast->a4b1 Carotegrast->a4b7 inhibits binding MigrationBlocked Leukocyte Migration Blocked

Caption: Carotegrast blocks α4 integrin binding to adhesion molecules.

Biomarker Analysis Workflow

The general workflow for analyzing patient samples for key biomarkers involves sample collection, processing, and subsequent analysis using specific assays.

Biomarker Analysis Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_biomarkers Biomarkers Measured Patient Patient with Ulcerative Colitis on Carotegrast Therapy Blood Peripheral Blood Patient->Blood Stool Stool Sample Patient->Stool Serum Serum Isolation Blood->Serum PBMC PBMC Isolation Blood->PBMC Fecal Fecal Extraction Stool->Fecal ELISA ELISA Serum->ELISA Fecal->ELISA Flow Flow Cytometry PBMC->Flow CRP hs-CRP ELISA->CRP AntiIntegrin Anti-Integrin αvβ6 Ab ELISA->AntiIntegrin Calprotectin Fecal Calprotectin ELISA->Calprotectin Lymphocyte Lymphocyte Count Flow->Lymphocyte

Caption: Workflow for biomarker sample collection, processing, and analysis.

Experimental Protocols

Fecal Calprotectin Measurement by ELISA

Principle: This sandwich enzyme-linked immunosorbent assay (ELISA) quantitatively measures the concentration of calprotectin in fecal samples.

Materials:

  • Fecal Calprotectin ELISA Kit (e.g., BÜHLMANN fCAL® ELISA or equivalent)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Stool sample collection tubes

  • Vortex mixer

  • Centrifuge

  • Precision pipettes and tips

Protocol:

  • Sample Collection and Extraction:

    • Collect a stool sample in a designated collection tube according to the manufacturer's instructions.

    • Add the appropriate volume of extraction buffer to the stool sample.

    • Vortex thoroughly for 1 minute to ensure homogenization.

    • Centrifuge the sample at 3,000 x g for 5 minutes.

    • Carefully collect the supernatant for analysis.

  • ELISA Procedure:

    • Bring all reagents and samples to room temperature.

    • Prepare standards and controls as per the kit instructions.

    • Pipette 100 µL of standards, controls, and extracted samples into the appropriate wells of the antibody-coated microplate.

    • Cover the plate and incubate for 60 minutes at room temperature.

    • Wash the wells three times with 300 µL of wash buffer per well.

    • Add 100 µL of the enzyme-conjugated detection antibody to each well.

    • Cover the plate and incubate for 30 minutes at room temperature.

    • Wash the wells three times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of fecal calprotectin in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration in µg/g.

Anti-Integrin αvβ6 Antibody Measurement by ELISA

Principle: This ELISA detects the presence and level of anti-integrin αvβ6 autoantibodies in patient serum.

Materials:

  • Anti-Integrin αvβ6 ELISA Kit (e.g., MBL International Corp. or equivalent)

  • Microplate reader

  • Serum collection tubes

  • Centrifuge

  • Precision pipettes and tips

Protocol:

  • Sample Collection and Preparation:

    • Collect peripheral blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 10 minutes.

    • Collect the serum and store at -20°C or below until analysis.

    • Dilute serum samples 1:100 with the provided sample diluent.

  • ELISA Procedure:

    • Add 100 µL of diluted standards, controls, and patient serum samples to the wells of the integrin αvβ6-coated plate.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-human IgG detection antibody to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the mean absorbance for each set of standards, controls, and samples.

    • Construct a standard curve and determine the concentration of anti-integrin αvβ6 antibodies in the samples.

High-Sensitivity C-Reactive Protein (hs-CRP) Measurement

Principle: An immunoturbidimetric assay is used to quantify the level of CRP in serum.

Materials:

  • Automated clinical chemistry analyzer

  • hs-CRP reagent kit

  • Serum collection tubes

  • Centrifuge

Protocol:

  • Sample Collection and Preparation:

    • Collect blood in a serum separator tube.

    • Centrifuge to separate the serum.

  • Assay Procedure:

    • Perform the assay on a validated clinical chemistry analyzer according to the manufacturer's instructions. The analyzer will automatically mix the serum sample with anti-CRP antibodies coupled to latex particles, measure the resulting agglutination via turbidimetry, and calculate the CRP concentration.

  • Data Analysis:

    • The CRP concentration is reported in mg/L.

Peripheral Blood Lymphocyte Immunophenotyping by Flow Cytometry

Principle: This protocol uses fluorescently labeled antibodies to identify and quantify different lymphocyte subsets in peripheral blood.

Materials:

  • Flow cytometer

  • Fluorochrome-conjugated monoclonal antibodies (e.g., CD3, CD4, CD8, CD45)

  • Red blood cell lysis buffer

  • FACS tubes

  • Centrifuge

  • Precision pipettes and tips

Protocol:

  • Sample Collection:

    • Collect peripheral blood in an EDTA-containing tube.

  • Cell Staining:

    • Pipette 100 µL of whole blood into a FACS tube.

    • Add the appropriate volume of each fluorochrome-conjugated antibody to the tube.

    • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1X RBC lysis buffer to each tube.

    • Incubate for 10 minutes at room temperature in the dark.

    • Centrifuge at 500 x g for 5 minutes.

    • Aspirate the supernatant without disturbing the cell pellet.

  • Washing:

    • Resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS).

    • Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.

    • Repeat the wash step.

  • Sample Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of wash buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on the lymphocyte population (based on forward and side scatter) and then quantify the percentages of different lymphocyte subsets (e.g., CD3+, CD4+, CD8+ T cells).

Conclusion

The biomarkers and protocols outlined in this document provide a robust framework for monitoring the response of patients with ulcerative colitis to carotegrast therapy. Integrating these biomarker measurements into clinical practice can aid in personalizing treatment, predicting outcomes, and ultimately improving patient care. Researchers and drug development professionals can utilize these standardized methods to ensure consistent and reliable data collection in clinical trials and post-market surveillance.

References

Technical Notes & Optimization

Troubleshooting

Carotegrast Oral Bioavailability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavail...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of carotegrast.

Frequently Asked Questions (FAQs)

Q1: What is carotegrast and why is its oral bioavailability a concern?

Carotegrast is a small molecule antagonist of α4-integrin, which is under investigation for the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] The active form of the drug, carotegrast, exhibits poor oral bioavailability, which can lead to low plasma concentrations and potentially reduced therapeutic efficacy when administered orally. This is primarily due to its very low aqueous solubility.[3]

Q2: How is the poor oral bioavailability of carotegrast addressed in its current formulations?

Carotegrast is administered as a prodrug called carotegrast methyl.[4] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. In this case, the methyl ester form (carotegrast methyl) enhances oral absorption. After absorption, it is hydrolyzed by enzymes in the liver, specifically carboxylesterase 1, to release the active drug, carotegrast.[4] This prodrug strategy is a key approach to overcoming the inherent bioavailability challenges of the parent compound.

Q3: What are the known physicochemical properties of carotegrast methyl?

Understanding the physicochemical properties of carotegrast methyl is crucial for developing suitable formulations. Key properties are summarized in the table below.

PropertyValueSource
Water Solubility0.00165 mg/mL[3]
logP4.1 - 4.73[3]
pKa (Strongest Acidic)12.53[3]
pKa (Strongest Basic)3.2[3]

The very low water solubility and high logP value indicate that carotegrast methyl is a lipophilic and poorly soluble compound, which are common characteristics of drugs with dissolution rate-limited absorption.

Q4: How does food intake affect the oral bioavailability of carotegrast methyl?

Clinical studies have shown that food intake can reduce the systemic exposure to both carotegrast methyl and its active metabolite, carotegrast. Therefore, it is generally recommended to administer carotegrast methyl on an empty stomach to ensure consistent absorption and bioavailability.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the experimental evaluation of carotegrast's oral bioavailability.

Issue 1: Low and Variable In Vitro Dissolution Rates

Possible Cause: The inherent poor aqueous solubility of carotegrast and its prodrug, carotegrast methyl, can lead to slow and inconsistent dissolution in standard aqueous media.

Troubleshooting Strategies:

  • Formulation Approaches:

    • Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, thereby enhancing the dissolution rate.

    • Solid Dispersions: Formulating carotegrast or its prodrug as a solid dispersion with a hydrophilic polymer can improve its dissolution by presenting the drug in an amorphous, higher-energy state.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to carry the drug in a lipidic vehicle that forms a microemulsion in the gastrointestinal tract, facilitating dissolution and absorption.

    • Cyclodextrin Complexation: Encapsulating carotegrast within cyclodextrin molecules can enhance its aqueous solubility.

  • Dissolution Media Modification:

    • The use of biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) can provide a more accurate in vitro prediction of in vivo dissolution.

    • The addition of surfactants (e.g., sodium lauryl sulfate) at a concentration below the critical micelle concentration can improve the wetting of the hydrophobic drug particles.

A patent application for carotegrast methyl suggests the use of solubilizers such as propylene carbonate, propylene glycol, and polyethylene glycols (PEGs), as well as surfactants, in liquid formulations.[5] For solid dosage forms, excipients like crospovidone may be used.[5]

Issue 2: Poor Permeability in Caco-2 Assays

Possible Cause: The active form, carotegrast, may have poor intestinal permeability, limiting its ability to cross the intestinal epithelium.

Troubleshooting Strategies:

  • Prodrug Approach: The use of the methyl ester prodrug, carotegrast methyl, is designed to improve permeability by masking the polar carboxylic acid group of the parent drug, making it more lipophilic and thus more likely to be absorbed via passive diffusion.

  • Use of Permeation Enhancers: While not a standard approach for systemic drugs due to potential toxicity, the co-administration with well-characterized and safe permeation enhancers could be explored in preclinical settings to understand the permeability limitations.

Issue 3: High Inter-individual Variability in Pharmacokinetic Studies

Possible Cause: Variability in gastrointestinal physiology, such as gastric emptying time and intestinal motility, as well as the effect of food, can contribute to inconsistent absorption.

Troubleshooting Strategies:

  • Standardized Dosing Conditions: Ensure strict adherence to dosing protocols in preclinical and clinical studies, including fasting conditions, to minimize variability.

  • Controlled-Release Formulations: The development of a controlled-release formulation could potentially reduce the impact of gastrointestinal transit time variability on drug absorption.

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the dissolution rate of carotegrast or carotegrast methyl from a solid dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.

Dissolution Medium:

  • Initial Screening: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) can provide more physiologically relevant data.

Method:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place one tablet/capsule in each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug dissolved at each time point.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of carotegrast and carotegrast methyl and to assess whether they are substrates for efflux transporters.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

  • Test compounds (carotegrast, carotegrast methyl) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

Method:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed transport buffer. b. Add the test compound solution in transport buffer to the apical (A) side of the insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer. f. At the end of the experiment, take a sample from the apical side.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment: a. Follow the same procedure as above, but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Carotegrast_Prodrug_Strategy cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Liver Liver Carotegrast_Methyl Carotegrast Methyl (Prodrug) Absorption Oral Absorption Carotegrast_Methyl->Absorption Carotegrast_Methyl_Absorbed Absorbed Carotegrast Methyl Absorption->Carotegrast_Methyl_Absorbed Enters Bloodstream Metabolism Hydrolysis by Carboxylesterase 1 Carotegrast_Methyl_Absorbed->Metabolism Carotegrast_Active Carotegrast (Active Drug) Metabolism->Carotegrast_Active Bioactivation Carotegrast_MoA Carotegrast Carotegrast (Active Drug) Integrin α4β1 / α4β7 Integrin on Leukocytes Carotegrast->Integrin Inhibits Adhesion Leukocyte Adhesion to Endothelial Cells Integrin->Adhesion Mediates Extravasation Leukocyte Extravasation into Inflamed Tissue Adhesion->Extravasation Inflammation Intestinal Inflammation Extravasation->Inflammation Leads to Bioavailability_Troubleshooting_Workflow Start Poor Oral Bioavailability Observed Check_Dissolution Assess In Vitro Dissolution Start->Check_Dissolution Check_Permeability Assess Caco-2 Permeability Check_Dissolution->Check_Permeability No Low_Dissolution Low Dissolution Check_Dissolution->Low_Dissolution Yes Low_Permeability Low Permeability Check_Permeability->Low_Permeability Yes Re-evaluate Re-evaluate Bioavailability Check_Permeability->Re-evaluate No Formulation_Strategies Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid-Based Formulation - Cyclodextrin Complexation Low_Dissolution->Formulation_Strategies Prodrug_Strategy Utilize Prodrug (Carotegrast Methyl) Low_Permeability->Prodrug_Strategy Formulation_Strategies->Re-evaluate Prodrug_Strategy->Re-evaluate

References

Optimization

Troubleshooting inconsistent results in carotegrast experiments

Welcome to the Carotegrast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving carotegrast...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Carotegrast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving carotegrast. This guide addresses common issues that may lead to inconsistent results and provides standardized protocols for key assays.

Frequently Asked Questions (FAQs) - General

Q1: What is the mechanism of action of carotegrast?

A1: Carotegrast methyl is an orally available small molecule prodrug.[1] Its active metabolite is a potent antagonist of α4 integrins, specifically α4β1 (also known as VLA-4) and α4β7.[1][2] By blocking the interaction of these integrins on the surface of leukocytes with their ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—carotegrast inhibits the adhesion and migration of inflammatory cells into tissues.[1][3]

Q2: What is the primary application of carotegrast in research?

A2: Carotegrast is primarily investigated for its anti-inflammatory effects, particularly in the context of inflammatory bowel diseases like ulcerative colitis.[4][5][6] In a research setting, it is commonly used in cell adhesion assays to study leukocyte trafficking and in ligand binding assays to characterize its interaction with α4 integrins.

Q3: How should I prepare carotegrast for in vitro experiments?

A3: As an oral small molecule, carotegrast may have limited aqueous solubility.[7][8] For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentration in the assay medium. It is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.1%).

Q4: What are the known adverse effects of carotegrast from clinical trials?

A4: In clinical studies, carotegrast has been generally well-tolerated. The most commonly reported adverse events are nasopharyngitis, headache, and nausea.[3]

Troubleshooting Guide: Inconsistent Results in Cell Adhesion Assays

Cell adhesion assays are fundamental for evaluating the efficacy of carotegrast. Below are common issues and solutions for inconsistent results.

Q5: My negative control (vehicle-treated) shows highly variable cell adhesion. What could be the cause?

A5: Variability in the negative control can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and gentle mixing before and during plating to avoid cell clumps.

  • Inconsistent Washing Steps: Overly aggressive or inconsistent washing can dislodge adhered cells. Use a multichannel pipette for gentle and uniform aspiration and addition of buffers.

  • Poor Cell Health: Use cells within a consistent and optimal passage number range. Ensure high cell viability (>95%) before starting the assay.[9][10]

  • Plate Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.

Q6: I am observing a weaker than expected inhibitory effect of carotegrast.

A6: A suboptimal inhibitory effect can be due to several reasons. Refer to the table below for potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Carotegrast Precipitation Due to its low aqueous solubility, carotegrast might precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitate. Consider performing a solubility assay in your specific cell culture medium.[7][8] If solubility is an issue, you may need to adjust the formulation or the maximum concentration tested.
Suboptimal Incubation Time The incubation time with carotegrast before the adhesion assay may be insufficient. Optimize the pre-incubation time to allow for adequate target engagement.
Cell Density High cell density can lead to non-specific cell aggregation, masking the specific inhibitory effect of carotegrast. Optimize the cell seeding density to ensure a sub-confluent monolayer.
Ligand Coating Issues Inconsistent or insufficient coating of VCAM-1 or MAdCAM-1 on the plate can lead to variable cell adhesion. Ensure proper coating concentration and incubation conditions as per the manufacturer's instructions.

Q7: There is high background in my assay (high adhesion to control-coated wells). How can I reduce this?

A7: High background adhesion can obscure the specific signal.

  • Blocking: Ensure that the wells are thoroughly blocked (e.g., with BSA or a specific blocking buffer) to prevent non-specific binding of cells to the plastic.

  • Cell Activation State: The activation state of the cells can influence their adhesiveness. Ensure a consistent cell culture and handling protocol to maintain a stable activation state.

Experimental Workflow for a Carotegrast Cell Adhesion Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection prep_plate Coat Plate (VCAM-1/MAdCAM-1) block_plate Block Plate (e.g., BSA) prep_plate->block_plate seed_cells Seed Cells onto Coated Plate block_plate->seed_cells prep_cells Prepare Cell Suspension (e.g., RPMI-8866) treat_cells Pre-incubate Cells with Carotegrast prep_cells->treat_cells treat_cells->seed_cells incubate_adhesion Incubate for Adhesion seed_cells->incubate_adhesion wash_cells Wash Unbound Cells incubate_adhesion->wash_cells stain_cells Stain Adherent Cells wash_cells->stain_cells quantify Quantify Signal stain_cells->quantify

Workflow for a typical carotegrast cell adhesion assay.

Troubleshooting Guide: Inconsistent Results in Ligand Binding Assays

Ligand binding assays are crucial for determining the binding affinity of carotegrast to its target integrins.

Q8: The IC50 value for carotegrast varies significantly between experiments.

A8: Fluctuations in the IC50 value can be frustrating. The table below outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Reagent Variability Use reagents from the same lot where possible. If a new lot is introduced, it should be validated against the old lot to ensure consistency. This includes the purified integrin, labeled ligand, and antibodies.
Pipetting Errors Inaccurate pipetting, especially during the creation of the serial dilution of carotegrast, can lead to significant errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Incubation Times and Temperatures Ensure that incubation times and temperatures are strictly controlled and consistent across all plates and experiments. Deviations can affect the binding equilibrium.
Plate Washing Inconsistent washing can lead to high background or loss of signal. An automated plate washer can improve consistency.

Q9: I am seeing a high coefficient of variation (%CV) between my replicate wells.

A9: High %CV is often due to technical inconsistencies.

  • Mixing: Ensure all reagents are thoroughly mixed before being added to the wells.

  • Plate Uniformity: Use high-quality assay plates to minimize well-to-well variability.

  • Data Analysis: Review your data analysis workflow. Ensure that the curve fitting model is appropriate for your data.

Logical Flow for Troubleshooting a Ligand Binding Assay

G start Inconsistent Results (e.g., variable IC50) check_reagents Review Reagent Prep & Storage start->check_reagents check_protocol Verify Assay Protocol Execution start->check_protocol check_data Analyze Data Processing start->check_data reagent_issue Issue with Reagent Stability/Lot? check_reagents->reagent_issue protocol_issue Deviation in Pipetting, Incubation, or Washing? check_protocol->protocol_issue data_issue Incorrect Curve Fit or Outlier Handling? check_data->data_issue reagent_issue->protocol_issue No solve_reagent Qualify New Reagent Lots reagent_issue->solve_reagent Yes protocol_issue->data_issue No solve_protocol Refine Technique & Use Calibrated Equipment protocol_issue->solve_protocol Yes solve_data Optimize Analysis Parameters data_issue->solve_data Yes end Consistent Results data_issue->end No, review experimental design solve_reagent->end solve_protocol->end solve_data->end G cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell a4b1 α4β1 Integrin vcam1 VCAM-1 a4b1->vcam1 binds a4b7 α4β7 Integrin madcam1 MAdCAM-1 a4b7->madcam1 binds carotegrast Carotegrast (Active Metabolite) carotegrast->a4b1 blocks carotegrast->a4b7 blocks adhesion_migration Leukocyte Adhesion & Migration into Tissue vcam1->adhesion_migration madcam1->adhesion_migration inflammation Inflammation adhesion_migration->inflammation

References

Troubleshooting

Technical Support Center: Managing Carotegrast Intolerance in Study Participants

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing intolerance to carotegrast observed in study participants. The following information is intend...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing intolerance to carotegrast observed in study participants. The following information is intended to support the safe and effective use of carotegrast in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is carotegrast and how does it work?

A1: Carotegrast methyl is an orally active, small-molecule prodrug. Its active metabolite, carotegrast, is an antagonist of α4-integrin.[1] It works by blocking the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding ligands, VCAM-1 and MAdCAM-1, on endothelial cells. This inhibition prevents leukocytes from migrating into inflamed tissues, such as the gastrointestinal tract in ulcerative colitis, thereby reducing inflammation.[1][2]

Q2: What are the most common adverse events associated with carotegrast?

A2: In clinical trials, carotegrast has been generally well-tolerated.[1][2] The most frequently reported adverse event is nasopharyngitis (common cold).[3][4] Other reported adverse events include headache and nausea.[3][4] Most adverse events have been mild to moderate in severity.[1]

Q3: Have any serious adverse events been linked to carotegrast?

A3: In a phase 3 clinical trial, the incidence of adverse events was similar between the carotegrast and placebo groups.[3] While serious adverse events can occur in any clinical trial, a specific causal link to carotegrast for most serious events has not been definitively established. For instance, one reported serious adverse event was an anal abscess, which was judged to be unrelated to the study drug.[5]

Q4: Can carotegrast be administered with other medications?

A4: Caution is advised when co-administering carotegrast with strong inhibitors or inducers of drug-metabolizing enzymes. For example, co-administration with rifampicin, a strong CYP3A4 inducer, has been shown to significantly increase the exposure of carotegrast.[1] As carotegrast is a moderate CYP3A4 inhibitor, it may also increase the plasma concentrations of other drugs metabolized by this enzyme. A thorough review of concomitant medications is essential.

Troubleshooting Guides for Common Adverse Events

This section provides a question-and-answer guide to troubleshoot common adverse events that may be encountered during a clinical study with carotegrast.

Issue 1: Participant reports symptoms of nasopharyngitis (e.g., runny nose, sore throat, cough).

  • Q: What are the initial steps to take?

    • A: Assess the severity of the symptoms. For mild to moderate symptoms, symptomatic treatment can be considered. Ensure the participant is well-hydrated.

  • Q: When should further investigation be considered?

    • A: If symptoms are severe, persistent, or accompanied by fever, a physical examination should be conducted to rule out more serious respiratory infections. A throat culture or rapid antigen test can be performed if streptococcal pharyngitis is suspected.[6][7]

  • Q: Is it necessary to modify the dose of carotegrast?

    • A: For mild to moderate nasopharyngitis, dose modification of carotegrast is typically not required. The decision to continue, interrupt, or discontinue treatment should be based on the clinical judgment of the investigator, considering the severity of the event and the overall risk-benefit for the participant.

Issue 2: Participant complains of a headache.

  • Q: How should a participant's headache be managed?

    • A: For mild to moderate headaches, over-the-counter analgesics such as acetaminophen or ibuprofen may be offered, if not contraindicated by the study protocol. Non-pharmacological interventions like rest in a quiet, dark room can also be suggested.

  • Q: What if the headache is severe or persistent?

    • A: A thorough neurological assessment should be performed to rule out other causes. The investigator should be notified immediately.

  • Q: Does a headache warrant a change in carotegrast dosage?

    • A: A mild, transient headache usually does not require a dose adjustment. However, for severe, persistent, or debilitating headaches, a temporary interruption of carotegrast may be considered to assess for a causal relationship.

Issue 3: Participant experiences nausea.

  • Q: What can be done to alleviate nausea?

    • A: Administering carotegrast with food may help to reduce nausea.[8] Advise the participant to eat small, frequent meals and avoid greasy or spicy foods.

  • Q: Should antiemetic medication be prescribed?

    • A: If nausea is persistent and affects the participant's quality of life or ability to take the study medication, an antiemetic may be prescribed at the discretion of the investigator, ensuring it is not a confounding factor for the study's endpoints.

  • Q: When is a dose modification of carotegrast indicated for nausea?

    • A: If nausea is severe and does not respond to supportive measures, a dose reduction or temporary interruption of carotegrast may be necessary.

Issue 4: Participant shows elevated liver enzymes in routine lab tests.

  • Q: What is the appropriate response to elevated liver enzymes?

    • A: The first step is to repeat the liver function tests to confirm the finding. A thorough medical history should be taken to identify other potential causes of liver injury, such as concomitant medications, alcohol use, or viral hepatitis.

  • Q: Are there specific thresholds for action?

    • A: While specific guidelines for carotegrast are not established, general clinical trial practice suggests the following:

      • ALT or AST >3x the upper limit of normal (ULN): Increase the frequency of monitoring.

      • ALT or AST >5x ULN: Consider treatment interruption and investigate the cause.

      • ALT or AST >8x ULN: Treatment should be discontinued.

      • ALT or AST >3x ULN with bilirubin >2x ULN: Treatment should be discontinued immediately, as this may indicate severe liver injury.[9]

  • Q: How should the participant be monitored?

    • A: Liver function tests should be monitored more frequently until the levels return to baseline. The participant should be advised to report any symptoms of liver injury, such as jaundice, dark urine, or right upper quadrant pain.[9]

Quantitative Data Summary

The following tables summarize the incidence of adverse events reported in a key clinical trial for carotegrast.

Table 1: Incidence of Adverse Events in a Phase 3 Clinical Trial of Carotegrast (AJM300) for Ulcerative Colitis

Adverse Event CategoryCarotegrast (n=102)Placebo (n=101)
Any Adverse Event39 (38%)39 (39%)
Nasopharyngitis10 (10%)11 (11%)
HeadacheNot specifiedNot specified
NauseaReported as a major adverse event, but specific numbers not provided in the source.Reported as a major adverse event, but specific numbers not provided in the source.
Serious Adverse Events1 (Anal abscess, unrelated to study drug)0

Source: Adapted from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[5]

Table 2: Adverse Events in a Real-World Study of Carotegrast Methyl

Adverse EventNumber of Patients (n=62)SeverityOutcome
Any Adverse Event8Not seriousResolved after discontinuation
HyperamylasemiaNot specifiedMildResolved after discontinuation
Hepatic dysfunctionNot specifiedMildResolved after discontinuation
Elevated biliary enzymesNot specifiedMildResolved after discontinuation

Source: Adapted from a real-world prospective cohort study.[10]

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity

  • Objective: To monitor for and manage potential drug-induced liver injury.

  • Procedure:

    • Baseline: Measure serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin prior to the first dose of carotegrast.

    • During Treatment: Repeat liver function tests at week 4, week 8, and then every 8 weeks for the duration of the study.

    • Unscheduled Monitoring: Perform liver function tests promptly if a participant develops symptoms suggestive of hepatic dysfunction (e.g., fatigue, nausea, jaundice, dark urine, right upper quadrant pain).

  • Actionable Thresholds:

    • If ALT or AST are >3x ULN but ≤5x ULN, repeat testing within one week. If the elevation is confirmed, increase monitoring frequency to weekly until levels return to baseline.

    • If ALT or AST are >5x ULN, discontinue carotegrast and investigate for other causes.

    • If ALT or AST are >3x ULN and total bilirubin is >2x ULN, discontinue carotegrast immediately and refer for hepatology consultation.

Protocol 2: Assessment and Management of Nasopharyngitis

  • Objective: To systematically assess and manage symptoms of nasopharyngitis.

  • Procedure:

    • Symptom Assessment: At each study visit, inquire about symptoms of nasopharyngitis (sore throat, rhinorrhea, nasal congestion, cough). If present, document the severity (mild, moderate, severe) and duration.

    • Physical Examination: If symptoms are moderate to severe or accompanied by fever, perform a targeted physical examination, including an oropharyngeal inspection.

    • Diagnostic Testing: If bacterial pharyngitis is suspected (e.g., tonsillar exudates, tender cervical lymphadenopathy, absence of cough), perform a rapid antigen detection test for Group A Streptococcus.[11]

  • Management:

    • Symptomatic Relief: For mild to moderate symptoms, recommend supportive care (e.g., hydration, saline nasal spray, throat lozenges). Over-the-counter analgesics/antipyretics (e.g., acetaminophen, ibuprofen) may be used if not contraindicated.[7]

    • Antibiotic Use: If Group A Streptococcus is confirmed, prescribe a course of appropriate antibiotics as per standard clinical guidelines.[11]

    • Dose Modification: Dose modification of carotegrast is generally not indicated for nasopharyngitis.

Visualizations

Carotegrast_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin Leukocyte_Migration Leukocyte Adhesion and Migration a4b1->Leukocyte_Migration binds a4b7->Leukocyte_Migration binds Endothelium Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 Carotegrast Carotegrast (Active Metabolite) Carotegrast->a4b1 inhibits Carotegrast->a4b7 inhibits Inflammation Inflammation in Gut Tissue Leukocyte_Migration->Inflammation

Caption: Carotegrast signaling pathway.

Experimental_Workflow start Participant Enrolled in Study baseline Baseline Assessment (Incl. Liver Function Tests) start->baseline randomization Randomization to Carotegrast or Placebo baseline->randomization treatment Treatment Period (Regular Monitoring) randomization->treatment ae_check Adverse Event Occurs? treatment->ae_check end_of_study End of Study Assessment treatment->end_of_study Completion no_ae Continue Study Protocol ae_check->no_ae No yes_ae Assess Severity and Causality ae_check->yes_ae Yes no_ae->treatment manage_ae Implement AE Management Protocol yes_ae->manage_ae dose_mod Dose Modification Needed? manage_ae->dose_mod no_dose_mod Continue Treatment with Monitoring dose_mod->no_dose_mod No yes_dose_mod Interrupt or Discontinue Carotegrast dose_mod->yes_dose_mod Yes no_dose_mod->treatment yes_dose_mod->end_of_study

Caption: Experimental workflow for managing carotegrast intolerance.

Troubleshooting_Logic start Adverse Event Reported assess Assess Severity: Mild, Moderate, or Severe start->assess mild Mild AE assess->mild Mild moderate Moderate AE assess->moderate Moderate severe Severe AE assess->severe Severe mild_action Supportive Care Continue Carotegrast Increase Monitoring mild->mild_action moderate_action Symptomatic Treatment Consider Dose Interruption moderate->moderate_action severe_action Discontinue Carotegrast Investigate Cause Report as SAE severe->severe_action resolve_check AE Resolves? mild_action->resolve_check moderate_action->resolve_check end Follow-up until Resolution severe_action->end yes_resolve Continue Study with Monitoring resolve_check->yes_resolve Yes no_resolve Re-evaluate Treatment Consider Discontinuation resolve_check->no_resolve No yes_resolve->end no_resolve->end

Caption: Logical flow for troubleshooting adverse events.

References

Optimization

Technical Support Center: Carotegrast Methyl Cellular Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing carotegrast methyl in cellular models. The information is intended for scientists and drug d...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing carotegrast methyl in cellular models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning the assessment of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of carotegrast methyl?

A1: Carotegrast methyl is a small-molecule antagonist of α4-integrin.[1] Its active metabolite selectively inhibits the binding of α4β1 integrin to vascular cell adhesion molecule 1 (VCAM-1) and α4β7 integrin to mucosal addressin cell adhesion molecule 1 (MAdCAM-1).[2] This blockage prevents the migration and infiltration of lymphocytes into inflamed tissues.[2]

Q2: Are there any known off-target effects of carotegrast methyl at the cellular level?

A2: Currently, there is limited publicly available data specifically detailing the off-target effects of carotegrast methyl in preclinical cellular models. The majority of available information comes from clinical trials, which report adverse events in human subjects. These clinical findings can, however, guide researchers in designing cellular studies to investigate potential off-target liabilities.

Q3: What are the reported adverse events in clinical trials of carotegrast methyl that might suggest areas for in vitro off-target investigation?

A3: Clinical studies have shown carotegrast methyl to be generally well-tolerated.[3] The most frequently reported adverse event is nasopharyngitis, which occurred at a similar rate in both the carotegrast methyl and placebo groups.[3][4] Other reported mild adverse events include hyperamylasemia, hepatic dysfunction, and elevated biliary enzymes.[5] Researchers could investigate potential off-target effects on pathways related to immune function in the nasopharynx, or on cellular models of liver and pancreatic function.

Q4: How can I proactively screen for potential off-target effects of carotegrast methyl in my cellular model?

A4: A tiered approach to off-target screening is recommended. Start with broad, unbiased screening methods and follow up with more targeted, hypothesis-driven assays.

  • Tier 1 (Broad Screening): Employ techniques like proteome-wide thermal shift assays (CETSA) or chemical proteomics to identify a wide range of potential protein interactors.

  • Tier 2 (Panel Screening): Use commercially available screening panels that assess activity against a wide range of kinases, GPCRs, ion channels, and other common off-target classes.

  • Tier 3 (Functional Validation): Based on findings from Tiers 1 and 2, or based on the clinical adverse event profile, conduct specific functional cellular assays to confirm and characterize any identified off-target interactions.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpected changes in cell morphology or adhesion not consistent with α4-integrin inhibition. Off-target effects on other adhesion molecules or cytoskeletal components.1. Perform a broad off-target screen (e.g., CETSA) to identify potential unintended binding partners. 2. Use a panel screen to assess activity against other integrins or cell adhesion molecules. 3. Validate any hits with functional assays for cell adhesion and migration.
Altered cell viability or proliferation at concentrations where the on-target effect is saturated. Off-target cytotoxicity or effects on cell cycle regulation.1. Conduct a comprehensive cytotoxicity panel using multiple cell lines and endpoints (e.g., apoptosis, necrosis). 2. Perform a kinome scan to identify off-target kinase inhibition, as many kinases are involved in cell cycle control. 3. Investigate changes in key cell cycle markers using flow cytometry or western blotting.
Unexplained changes in cytokine or chemokine secretion profiles. Off-target modulation of immune signaling pathways independent of α4-integrin.1. Screen for off-target activity against a panel of common immunology-related receptors and enzymes. 2. Use a multiplex cytokine assay to comprehensively profile changes in secreted factors. 3. Investigate key inflammatory signaling pathways (e.g., NF-κB, MAPK) for unintended activation or inhibition.
Inconsistent results between different cell types. Cell-type specific expression of off-target proteins.1. Perform proteomic analysis of the different cell types to identify differentially expressed potential off-targets. 2. Validate the expression of any identified potential off-targets in your specific cellular models. 3. Test the effect of carotegrast methyl in cell lines engineered to overexpress or knock down the suspected off-target.

Quantitative Data Summary

The following table summarizes the incidence of common adverse events reported in a Phase 3 clinical trial of carotegrast methyl in patients with moderately active ulcerative colitis. This data can help inform the design of in vitro studies to investigate the potential cellular basis of these clinical observations.

Adverse EventCarotegrast Methyl Group (n=102)Placebo Group (n=101)
Nasopharyngitis 10 (10%)11 (11%)
Headache Not specified in detailNot specified in detail
Nausea Not specified in detailNot specified in detail
Anal Abscess (Serious) 1 (1%) - Judged unrelated to study drug0 (0%)
Data from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[3][4]

A real-world prospective cohort study also reported mild adverse events in 6% of patients, including hyperamylasemia, hepatic dysfunction, and elevated biliary enzymes, all of which resolved after discontinuation of the treatment.[5]

Experimental Protocols

General Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for identifying target and off-target engagement of carotegrast methyl in intact cells.

1. Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of carotegrast methyl for a predetermined time (e.g., 1-3 hours) at 37°C.

2. Thermal Challenge: a. Harvest cells and resuspend in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling at room temperature.

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or ELISA. c. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

5. Data Interpretation: a. A shift in the melting curve of a protein to a higher temperature in the presence of carotegrast methyl indicates a direct binding interaction.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for screening carotegrast methyl against a panel of kinases to identify potential off-target inhibitory activity.

1. Reagents and Materials: a. Recombinant kinases of interest. b. Specific peptide substrates for each kinase. c. ATP (adenosine triphosphate). d. Assay buffer. e. Detection reagents (e.g., ADP-Glo™, Z'-LYTE™). f. Carotegrast methyl stock solution.

2. Assay Procedure: a. In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding substrate. b. Add carotegrast methyl at various concentrations (typically a serial dilution). Include a positive control inhibitor and a vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase reaction for a specified period. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

3. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of carotegrast methyl relative to the controls. b. Plot the percentage of inhibition against the logarithm of the carotegrast methyl concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Visualizations

On_Target_Signaling_Pathway cluster_leukocyte Leukocyte cluster_outcome Outcome Carotegrast Carotegrast Methyl (Active Metabolite) alpha4beta7 α4β7 Integrin Carotegrast->alpha4beta7 Inhibits alpha4beta1 α4β1 Integrin Carotegrast->alpha4beta1 Inhibits MAdCAM1 MAdCAM-1 alpha4beta7->MAdCAM1 VCAM1 VCAM-1 alpha4beta1->VCAM1 Binds Adhesion Leukocyte Adhesion and Migration Inflammation Inflammation Adhesion->Inflammation Off_Target_Screening_Workflow start Start: Unexpected Cellular Phenotype tier1 Tier 1: Broad, Unbiased Screening (e.g., CETSA, Chemical Proteomics) start->tier1 tier2 Tier 2: Panel-Based Screening (Kinases, GPCRs, Ion Channels) tier1->tier2 Identifies potential protein classes tier3 Tier 3: Hypothesis-Driven Functional Assays tier2->tier3 Narrows down potential targets validation Hit Validation and Characterization tier3->validation end Identify Off-Target Mechanism validation->end Confirmed Hit no_hits No Hits Identified: Re-evaluate Experimental System validation->no_hits No Confirmed Hits

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Carotegrast Methyl and Vedolizumab for the Treatment of Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two distinct therapeutic agents for ulcerative colitis: carotegrast methyl, an orally administered small mole...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct therapeutic agents for ulcerative colitis: carotegrast methyl, an orally administered small molecule, and vedolizumab, a parenterally administered monoclonal antibody. Both drugs target lymphocyte trafficking to the gut, a key driver of inflammation in ulcerative colitis, but through different molecular interactions. This analysis is based on a review of publicly available data from their respective Phase 3 clinical trials.

Mechanism of Action: Targeting Lymphocyte Migration

Carotegrast Methyl: This agent is an orally active small-molecule antagonist of α4-integrin.[1][2] Its active metabolite inhibits the interaction of α4β1 and α4β7 integrins on the surface of leukocytes with their corresponding receptors, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the vascular endothelium.[1] This blockade impedes the extravasation of inflammatory cells into the gastrointestinal tissue.[1]

Vedolizumab: In contrast, vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin heterodimer.[3][4][5] By binding to α4β7 integrin, vedolizumab selectively blocks its interaction with MAdCAM-1, which is predominantly expressed on the endothelial cells of the gastrointestinal tract.[4] This gut-selective mechanism of action is designed to inhibit the migration of a specific subset of T-lymphocytes into the inflamed gut tissue, thereby reducing intestinal inflammation without causing systemic immunosuppression.[3][4]

G cluster_0 Leukocyte cluster_1 Endothelial Cell (Gut) cluster_2 Therapeutic Intervention Leukocyte T-Lymphocyte a4b7 α4β7 Integrin a4b1 α4β1 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds VCAM1 VCAM-1 a4b1->VCAM1 Binds Endothelial_Cell Endothelial Cell Carotegrast_Methyl Carotegrast Methyl Carotegrast_Methyl->a4b7 Inhibits Carotegrast_Methyl->a4b1 Inhibits Vedolizumab Vedolizumab Vedolizumab->a4b7 Inhibits

Figure 1: Comparative Mechanism of Action

Clinical Efficacy: A Review of Phase 3 Data

Direct head-to-head clinical trials comparing carotegrast methyl and vedolizumab are not available. Therefore, this comparison is based on data from their respective pivotal Phase 3 studies: the AJM300/CT3 study for carotegrast methyl and the GEMINI I and VISIBLE 1 studies for vedolizumab.

Induction of Clinical Response and Remission
EndpointCarotegrast Methyl (AJM300/CT3)[2][6]Vedolizumab (GEMINI I)[7]
Population Moderately active UC, inadequate response/intolerance to mesalazineModerately to severely active UC, failed ≥1 conventional therapy
Treatment Duration 8 weeks6 weeks
Clinical Response 45% (vs. 21% placebo)47.1% (vs. 25.5% placebo)
Clinical Remission Not a primary endpoint16.9% (vs. 5.4% placebo)
Maintenance of Clinical Remission
EndpointVedolizumab (GEMINI I)[7]Vedolizumab SC (VISIBLE 1)[8]
Population Responders to induction therapyResponders to IV induction therapy
Treatment Duration 52 weeks52 weeks
Clinical Remission 41.8% (Q8W) / 44.8% (Q4W) (vs. 15.9% placebo)46.2% (vs. 14.3% placebo)

Note: The AJM300/CT3 study for carotegrast methyl focused on induction therapy, and maintenance data is not available from this trial.

Experimental Protocols

Carotegrast Methyl: AJM300/CT3 Study

The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial conducted in Japan.[3][4]

  • Patient Population: The study enrolled 203 patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore ≥2, and rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.[3][4]

  • Study Design: After a 2-week single-blind placebo run-in period, eligible patients were randomized (1:1) to receive either carotegrast methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[4][9]

  • Primary Endpoint: The primary endpoint was the proportion of patients with a clinical response at week 8.[3] Clinical response was defined as a reduction in the Mayo Clinic score of ≥3 points and ≥30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1.[10]

  • Secondary Endpoints: Secondary endpoints included the rate of endoscopic remission.[2]

G cluster_0 AJM300/CT3 Study Workflow cluster_1 Treatment Arms Screening Screening (N=203) RunIn 2-Week Placebo Run-in Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization Carotegrast Carotegrast Methyl (960mg, TID) Randomization->Carotegrast Placebo Placebo Randomization->Placebo Treatment 8-Week Treatment Endpoint Primary Endpoint (Week 8) Treatment->Endpoint Carotegrast->Treatment Placebo->Treatment

Figure 2: AJM300/CT3 Study Workflow
Vedolizumab: GEMINI I Study

The GEMINI I study was a Phase 3, randomized, double-blind, placebo-controlled trial with both induction and maintenance phases.[8]

  • Patient Population: The study included patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy.[11]

  • Induction Phase: Patients were randomized (3:2) to receive either intravenous vedolizumab (300 mg) or a placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[11]

  • Maintenance Phase: Patients who responded to vedolizumab induction were re-randomized (1:1:1) to receive vedolizumab every 8 weeks, vedolizumab every 4 weeks, or a placebo for up to 52 weeks. The primary endpoint for the maintenance phase was clinical remission at week 52.[12] Clinical remission was defined as a complete Mayo score of ≤2 and no individual subscore >1.[7]

Vedolizumab: VISIBLE 1 Study

The VISIBLE 1 study was a Phase 3, randomized, double-blind, double-dummy, placebo-controlled trial evaluating a subcutaneous formulation of vedolizumab for maintenance therapy.[13]

  • Patient Population: The study enrolled adult patients with moderately to severely active ulcerative colitis who achieved a clinical response at week 6 after two doses of open-label intravenous vedolizumab.[13]

  • Study Design: Responders to IV induction were randomized to receive either subcutaneous vedolizumab (108 mg every 2 weeks), intravenous vedolizumab (300 mg every 8 weeks as a reference arm), or a placebo.[13]

  • Primary Endpoint: The primary endpoint was clinical remission at week 52.[13]

G cluster_0 Vedolizumab Phase 3 Workflow (Induction & Maintenance) cluster_1 Induction Phase (GEMINI I) cluster_2 Maintenance Phase (GEMINI I & VISIBLE 1) Induction_Screening Screening Induction_Randomization Randomization (3:2) Induction_Screening->Induction_Randomization Induction_Treatment IV Vedolizumab or Placebo (Weeks 0 & 2) Induction_Randomization->Induction_Treatment Induction_Endpoint Clinical Response (Week 6) Induction_Treatment->Induction_Endpoint Maintenance_Population Responders from Induction Induction_Endpoint->Maintenance_Population Maintenance_Randomization Re-randomization Maintenance_Population->Maintenance_Randomization Maintenance_Treatment Vedolizumab (IV or SC) or Placebo Maintenance_Randomization->Maintenance_Treatment Maintenance_Endpoint Clinical Remission (Week 52) Maintenance_Treatment->Maintenance_Endpoint

Figure 3: Vedolizumab Phase 3 Workflow

Safety and Tolerability

Carotegrast Methyl: In the AJM300/CT3 study, the incidence of adverse events was similar between the carotegrast methyl and placebo groups.[2] The most common adverse events reported were nasopharyngitis, headache, and nausea.[2] No deaths or cases of progressive multifocal leukoencephalopathy (PML) were observed.[1]

Vedolizumab: The safety profile of vedolizumab has been evaluated in a large clinical trial program.[12][14] The rates of adverse events, serious adverse events, and serious infections were generally similar between vedolizumab-treated patients and those receiving a placebo.[12] Infusion-related reactions have been reported in less than 5% of patients.[12] Importantly, no cases of PML have been reported with vedolizumab treatment.[12][14]

Summary and Future Directions

Carotegrast methyl and vedolizumab represent two distinct approaches to targeting lymphocyte trafficking in ulcerative colitis. Carotegrast methyl is an oral small molecule that blocks both α4β1 and α4β7 integrins, while vedolizumab is a gut-selective monoclonal antibody that specifically targets α4β7 integrin.

The available Phase 3 data suggest that both agents are effective in inducing a clinical response in patients with ulcerative colitis. Vedolizumab has also demonstrated efficacy in maintaining clinical remission. The choice of therapy will likely depend on factors such as disease severity, prior treatment history, route of administration preference, and long-term safety considerations.

Direct comparative effectiveness studies are needed to definitively establish the relative efficacy and safety of these two agents. Further research is also warranted to identify patient populations that are most likely to benefit from each specific mechanism of action.

References

Comparative

Safety Profile of Carotegrast: A Comparative Analysis with Other Inflammatory Bowel Disease Treatments

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the safety profile of carotegrast, an oral, small-molecule α4-integrin antagonist, with other prominent treatme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profile of carotegrast, an oral, small-molecule α4-integrin antagonist, with other prominent treatments for Inflammatory Bowel Disease (IBD), including biologics and other small molecules. The information is compiled from clinical trial data and peer-reviewed publications to support informed research and development decisions.

Executive Summary

Carotegrast has demonstrated a favorable safety profile in clinical trials for moderately active ulcerative colitis, with an incidence of adverse events comparable to placebo. Its gut-selective mechanism of action, targeting leukocyte migration to the inflamed intestine, is designed to minimize systemic immunosuppression. This contrasts with some other IBD therapies, such as TNF-α inhibitors and Janus kinase (JAK) inhibitors, which have been associated with a broader range of systemic side effects, including serious infections. Vedolizumab, an anti-integrin monoclonal antibody, shares a gut-selective mechanism with carotegrast and has also shown a favorable safety profile with a low incidence of systemic infections. This guide presents a comparative overview of the safety data for these agents.

Comparative Safety Data

The following tables summarize the key safety findings from clinical trials of carotegrast and other selected IBD treatments. It is important to note that these data are derived from different clinical trial programs and do not represent head-to-head comparisons unless otherwise specified.

Table 1: Overview of Common Adverse Events (≥2% incidence) in the Phase 3 Trial of Carotegrast (NCT03531892)

Adverse EventCarotegrast (n=102)Placebo (n=101)
Nasopharyngitis10 (10%)11 (11%)
HeadacheNot ReportedNot Reported
NauseaNot ReportedNot Reported
Upper abdominal painNot Reported2 (2%)
Influenza02 (2%)
Abnormal hepatic function2 (2%)1 (1%)
Rash1 (1%)2 (2%)
Increased blood lactate dehydrogenase02 (2%)
Any Adverse Event 39 (38%) 39 (39%)
Serious Adverse Events 1 (1%) *0 (0%)

*A single serious adverse event (anal abscess) was reported in the carotegrast group but was not considered related to the study drug by the investigator.[1][2][3]

Table 2: Incidence Rates of Adverse Events of Special Interest for Tofacitinib in Ulcerative Colitis (Overall Cohort)

Adverse Event of Special InterestIncidence Rate (95% CI) per 100 patient-years
Serious Infections2.0 (1.4–2.8)
Opportunistic Infections1.3 (0.8–2.0)
Herpes Zoster4.1 (3.1–5.2)
Malignancy (excluding NMSC*)0.7 (0.3–1.2)
Non-melanoma skin cancer (NMSC)0.7 (0.3–1.2)
Major Adverse Cardiovascular Events0.2 (0.1–0.6)
Gastrointestinal Perforations0.2 (0.0–0.5)

*Non-melanoma skin cancer. Data from an integrated analysis of phase 2, phase 3, and open-label, long-term extension studies.[4]

Table 3: Pooled Safety Analysis of Ustekinumab in IBD (Through 1 Year)

Adverse EventUstekinumab (per 100 patient-years)Placebo (per 100 patient-years)
Any Adverse Event118.32 (95% CI, 113.25–123.55)165.99 (95% CI, 155.81–176.67)
Serious Adverse Events21.23 (95% CI, 19.12–23.51)27.50 (95% CI, 23.45–32.04)
Infections64.32 (95% CI, 60.60–68.21)80.31 (95% CI, 73.28–87.84)
Serious Infections5.02 (95% CI, 4.02–6.19)5.53 (95% CI, 3.81–7.77)
Malignancies (excluding NMSC)0.40 (95% CI, 0.16–0.83)0.17 (95% CI, 0.00–0.93)

Data from a pooled analysis of 6 phase 2/3 clinical trials in Crohn's disease and ulcerative colitis.[5][6]

Table 4: Comparative Risk of Serious Infections in IBD

ComparisonOdds Ratio (95% CI)Patient Population
Vedolizumab vs. TNF-α antagonists0.68 (0.56–0.83)Ulcerative Colitis
Vedolizumab vs. TNF-α antagonists1.03 (0.78–1.35)Crohn's Disease
Ustekinumab vs. TNF-α antagonists0.49 (0.25–0.93)Crohn's Disease
Ustekinumab vs. Vedolizumab0.40 (0.17–0.93)Crohn's Disease

Data from a systematic review and meta-analysis of head-to-head studies.[7]

Experimental Protocols for Safety Assessment

The safety and tolerability of a new therapeutic agent are rigorously evaluated during clinical development. The methodologies for safety assessment in IBD clinical trials are standardized to ensure comprehensive data collection and reporting, adhering to international guidelines such as those from the International Council for Harmonisation (ICH) and the reporting recommendations from the Consolidated Standards of Reporting Trials (CONSORT) group.

General Methodology for Safety Assessment in IBD Clinical Trials

A standardized approach to safety assessment in clinical trials involves the systematic collection, evaluation, and reporting of adverse events (AEs). An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.

Key components of the safety assessment protocol include:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:

    • Investigators are responsible for documenting all AEs observed during the trial, regardless of their perceived relationship to the study drug.

    • AEs are classified based on their severity (mild, moderate, severe) and seriousness. A Serious Adverse Event (SAE) is any event that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

    • The relationship of the AE to the study drug is assessed by the investigator.

  • Data Collection and Monitoring:

    • Safety data is collected at predefined intervals throughout the study and includes:

      • Physical examinations

      • Vital signs

      • Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis)

      • Electrocardiograms (ECGs)

    • Specific monitoring may be implemented based on the known or potential risks of the drug class.

  • Expedited Reporting:

    • Serious and unexpected adverse drug reactions are subject to expedited reporting to regulatory authorities, ethics committees, and other investigators, in accordance with ICH E2A guidelines.[4][7][8][9][10]

  • Standardized Reporting:

    • The reporting of harms in the final clinical trial publication should follow the CONSORT for Harms guidelines to ensure transparency and completeness.[6][11][12][13][14] This includes providing clear definitions of the harms assessed, the methods and timing of assessment, and the absolute frequency of each harm per treatment group.

Safety Assessment in the Carotegrast Phase 3 Trial (NCT03531892)

In the pivotal Phase 3 study of carotegrast, the safety assessment followed a robust protocol consistent with international standards.[2][15][16]

  • Study Design: A multicentre, randomised, double-blind, placebo-controlled study.[15]

  • Patient Population: Patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.[2][15]

  • Data Collection: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and 12-lead ECGs.

  • Primary Safety Endpoint: The incidence and nature of adverse events and serious adverse events.

  • Adverse Event of Special Interest: Given the mechanism of action, progressive multifocal leukoencephalopathy (PML) was an adverse event of special interest, and patients were monitored for any signs or symptoms. No cases of PML were reported.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Carotegrast

Carotegrast is an orally administered small molecule that acts as an antagonist of α4-integrin. Its active metabolite inhibits the interaction of α4β1-integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7-integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This blockade prevents the trafficking and infiltration of leukocytes into the inflamed intestinal mucosa, thereby reducing inflammation.

Carotegrast_Mechanism cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelium cluster_tissue Intestinal Tissue Leukocyte Leukocyte a4_integrin α4 Integrin MAdCAM1 MAdCAM-1 a4_integrin->MAdCAM1 Binding EndothelialCell Endothelial Cell Inflammation Inflammation MAdCAM1->Inflammation Leukocyte Extravasation Carotegrast Carotegrast (Active Metabolite) Carotegrast->a4_integrin Inhibits

Caption: Mechanism of action of carotegrast.

General Workflow for Safety Assessment in a Clinical Trial

The workflow for assessing safety in a clinical trial is a continuous process from the first administration of the investigational product through to the final analysis and reporting.

Safety_Assessment_Workflow cluster_trial_conduct Trial Conduct cluster_data_management Data Management & Analysis cluster_reporting Reporting PatientRecruitment Patient Recruitment & Informed Consent BaselineAssessment Baseline Safety Assessment (Labs, Vitals, PE) PatientRecruitment->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization Treatment Treatment Period (Investigational Product vs. Control) Randomization->Treatment Monitoring Ongoing Safety Monitoring (AE Collection, Labs, Vitals) Treatment->Monitoring FollowUp Follow-up Period Monitoring->FollowUp DataCollection AE Data Collection & Case Report Forms Monitoring->DataCollection DatabaseLock Database Lock FollowUp->DatabaseLock SAEReporting Serious AE Expedited Reporting DataCollection->SAEReporting If SAE StatisticalAnalysis Statistical Analysis of Safety Data DatabaseLock->StatisticalAnalysis ClinicalStudyReport Clinical Study Report StatisticalAnalysis->ClinicalStudyReport Publication Publication in Peer-Reviewed Journal ClinicalStudyReport->Publication RegulatorySubmission Regulatory Submission ClinicalStudyReport->RegulatorySubmission

Caption: General workflow for clinical trial safety assessment.

References

Validation

Comparative Analysis of Carotegrast and Natalizumab: A Guide for Researchers

A detailed examination of two α4-integrin antagonists, the small molecule carotegrast and the monoclonal antibody natalizumab, in the context of inflammatory bowel disease. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two α4-integrin antagonists, the small molecule carotegrast and the monoclonal antibody natalizumab, in the context of inflammatory bowel disease.

This guide provides a comprehensive comparison of carotegrast and natalizumab, two therapeutic agents targeting α4-integrin, a key molecule in the inflammatory cascade of autoimmune diseases. While both drugs share a common target, their distinct molecular properties, approved indications, and clinical data warrant a detailed analysis for researchers, scientists, and drug development professionals. This document summarizes their mechanisms of action, presents available clinical trial data in structured tables, outlines key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction and Overview

Carotegrast methyl is an orally administered small-molecule prodrug that is converted to its active form, carotegrast.[1] As an α4-integrin antagonist, it is approved in Japan for the treatment of moderately active ulcerative colitis.[2] Its development has been focused on providing an oral treatment option for inflammatory bowel disease (IBD).[3]

Natalizumab is a recombinant humanized monoclonal antibody that targets the α4-subunit of integrins.[4] Administered intravenously, it is approved for the treatment of Crohn's disease and multiple sclerosis.[5] Its use, however, is associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection.[3]

It is important to note that there are currently no head-to-head clinical trials directly comparing the efficacy and safety of carotegrast and natalizumab. The following comparison is based on data from separate clinical trials and preclinical studies.

Mechanism of Action: Targeting Leukocyte Trafficking

Both carotegrast and natalizumab exert their therapeutic effects by inhibiting the function of α4-integrins, which are cell adhesion molecules expressed on the surface of leukocytes (excluding neutrophils).[6][7] These integrins, specifically α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7, play a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues.[8]

By binding to the α4-subunit, both drugs block the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, and the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gastrointestinal tract.[4][8] This blockade prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, thereby reducing the inflammatory cell infiltrate in the gut mucosa.[5]

dot

cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_tissue Inflamed Gut Tissue Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin Inflammation Inflammation Leukocyte->Inflammation leads to VCAM1 VCAM-1 a4b1->VCAM1 binds MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 binds VCAM1->Leukocyte facilitates adhesion & transmigration MAdCAM1->Leukocyte facilitates adhesion & transmigration Carotegrast Carotegrast Carotegrast->a4b1 blocks Carotegrast->a4b7 blocks Natalizumab Natalizumab Natalizumab->a4b1 blocks Natalizumab->a4b7 blocks

Caption: Mechanism of action of Carotegrast and Natalizumab.

Comparative Clinical Efficacy

The clinical development of carotegrast has focused on ulcerative colitis, while natalizumab has been extensively studied in Crohn's disease. This difference in target patient populations is a key consideration when comparing their clinical data.

Carotegrast in Ulcerative Colitis

Clinical trials of carotegrast have demonstrated its efficacy in inducing a clinical response in patients with moderately active ulcerative colitis who have had an inadequate response to conventional therapies.

Endpoint Carotegrast (960 mg, 3 times daily) Placebo Study
Clinical Response at Week 8 45%21%Phase 3 (AJM300/CT3)[9]
Symptomatic Remission at Week 8 Not ReportedNot Reported
Endoscopic Improvement at Week 8 Not ReportedNot Reported
Endoscopic Remission at Week 8 57% (real-world study)N/ARetrospective Study[10]
Natalizumab in Crohn's Disease

Natalizumab has shown efficacy in inducing clinical remission and response in patients with moderately to severely active Crohn's disease.

Endpoint Natalizumab (300 mg infusion) Placebo Study
Clinical Remission at Week 8 (2 infusions) 34%23%Pooled Analysis[1]
Clinical Response at Week 8 (2 infusions) 27%42%Pooled Analysis[1]
Clinical Remission at Week 12 (3 infusions) 39%27%Pooled Analysis[1]
Clinical Response at Week 12 (3 infusions) 24%33%Pooled Analysis[1]

Safety and Tolerability

The safety profiles of carotegrast and natalizumab reflect their different molecular modalities and routes of administration.

Carotegrast

In clinical trials, carotegrast has been generally well-tolerated. The most common adverse events are mild to moderate in severity.

Adverse Event Carotegrast Placebo Study
Any Adverse Event 38%39%Phase 3 (AJM300/CT3)[9]
Nasopharyngitis Not ReportedNot Reported
Headache Not ReportedNot Reported
Serious Adverse Events Not ReportedNot Reported
Natalizumab

The primary safety concern with natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML).[3] Other common adverse events include infusion-related reactions, headache, and fatigue.

Adverse Event Natalizumab Placebo Study
Any Adverse Event (1 infusion) 74%81%Cochrane Review[11]
Serious Adverse Events (1 infusion) 10%11%Cochrane Review[11]
Headache CommonCommonCochrane Review[11]
Infusion-related reactions CommonLess Common
Progressive Multifocal Leukoencephalopathy (PML) Identified RiskNo Risk[3]

Experimental Protocols

Pharmacodynamic Assessment

The pharmacodynamic effects of both drugs are primarily assessed by measuring their impact on circulating lymphocytes and receptor saturation.

Carotegrast:

  • Method: A key pharmacodynamic marker for carotegrast is the change in peripheral lymphocyte count.[11] Following administration, an increase in circulating lymphocytes is observed, which is indicative of the inhibition of their migration out of the bloodstream.[11]

  • Assay: Automated hematology analyzers are used to quantify lymphocyte counts in blood samples collected at various time points after drug administration.[11]

Natalizumab:

  • Method: The pharmacodynamics of natalizumab are evaluated by measuring the saturation of α4-integrin on the surface of lymphocytes and by monitoring lymphocyte counts.[12]

  • Assay: Flow cytometry-based assays are used to determine α4-integrin saturation.[9] This involves using a fluorescently labeled anti-human IgG4 antibody to detect natalizumab bound to the integrin on peripheral blood mononuclear cells.[9]

dot

cluster_workflow Pharmacodynamic Assay Workflow start Patient Blood Sample Collection pbmc_isolation Peripheral Blood Mononuclear Cell (PBMC) Isolation start->pbmc_isolation incubation Incubation with Fluorescently Labeled Anti-Human IgG4 Antibody pbmc_isolation->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry data_analysis Data Analysis: Quantification of α4-Integrin Saturation flow_cytometry->data_analysis end Pharmacodynamic Endpoint Determined data_analysis->end

Caption: Workflow for Natalizumab Pharmacodynamic Assay.

Cell Adhesion Assays

In vitro cell adhesion assays are crucial for quantifying the inhibitory activity of these drugs on the interaction between leukocytes and endothelial adhesion molecules.

  • Protocol:

    • Coating: Microplate wells or capillaries are coated with recombinant VCAM-1 or MAdCAM-1.[13]

    • Cell Culture: A leukocyte cell line (e.g., Jurkat cells) expressing α4-integrins is used.

    • Treatment: The cells are pre-incubated with varying concentrations of carotegrast or natalizumab.

    • Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific period.

    • Washing: Non-adherent cells are removed by washing.

    • Quantification: The number of adherent cells is quantified, typically by microscopy or a fluorescence-based assay.

dot

cluster_workflow Cell Adhesion Assay Workflow start Coat Plate with VCAM-1 or MAdCAM-1 adhesion Add Cells to Coated Plate and Allow Adhesion start->adhesion cell_culture Culture Leukocyte Cell Line treatment Pre-incubate Cells with Carotegrast or Natalizumab cell_culture->treatment treatment->adhesion washing Wash to Remove Non-adherent Cells adhesion->washing quantification Quantify Adherent Cells washing->quantification end Determine Inhibitory Activity quantification->end

Caption: Workflow for a Cell Adhesion Assay.

Signaling Pathways

The binding of α4-integrins to their ligands, VCAM-1 and MAdCAM-1, triggers intracellular signaling cascades that are essential for leukocyte adhesion, migration, and activation. While the primary mechanism of carotegrast and natalizumab is the physical blockade of this initial binding, this action consequently prevents the downstream signaling events.

Integrin-mediated signaling involves the recruitment of various intracellular proteins to the cytoplasmic tails of the integrin subunits. This leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways. These pathways regulate cytoskeletal reorganization, cell motility, and gene expression, all of which contribute to the inflammatory response.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a4_integrin α4-Integrin ligand VCAM-1 / MAdCAM-1 a4_integrin->ligand Talin Talin ligand->Talin recruits Kindlin Kindlin ligand->Kindlin recruits FAK FAK Talin->FAK activates Kindlin->FAK activates Src Src FAK->Src activates Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Gene_Expression Gene Expression Ras_MAPK->Gene_Expression Cytoskeletal_Reorganization Cytoskeletal Reorganization PI3K_Akt->Cytoskeletal_Reorganization PI3K_Akt->Gene_Expression Carotegrast_Natalizumab Carotegrast / Natalizumab Carotegrast_Natalizumab->a4_integrin inhibit binding

Caption: Downstream Signaling of α4-Integrin.

Conclusion

Carotegrast and natalizumab represent two distinct therapeutic approaches to targeting α4-integrin for the treatment of inflammatory bowel diseases. Carotegrast offers the convenience of oral administration as a small molecule, while natalizumab is a well-established intravenous monoclonal antibody. The choice between these agents in a clinical or research setting will depend on the specific disease indication, patient characteristics, and risk tolerance, particularly concerning the potential for PML with natalizumab.

The absence of direct comparative trials makes it challenging to definitively assess the relative efficacy and safety of these two drugs. Future research, including head-to-head studies or well-designed real-world evidence analyses, will be crucial to further delineate their respective places in the therapeutic landscape of IBD. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this important field.

References

Comparative

Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo

Carotegrast methyl, an orally administered α4-integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clini...

Author: BenchChem Technical Support Team. Date: November 2025

Carotegrast methyl, an orally administered α4-integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clinical trial. The head-to-head comparison against a placebo revealed a statistically significant improvement in clinical response rates for patients treated with carotegrast methyl. This guide provides a comprehensive overview of the clinical trial data, experimental protocols, and the mechanism of action of carotegrast methyl for researchers, scientists, and drug development professionals.

Efficacy in Moderately Active Ulcerative Colitis

The primary endpoint of the multicenter, randomized, double-blind, placebo-controlled, phase 3 study (AJM300/CT3) was the clinical response rate at week 8.[1] The trial enrolled 203 patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.[1]

Key Findings:

  • At week 8, a significantly higher proportion of patients in the carotegrast methyl group achieved a clinical response compared to the placebo group.[2][3][4]

  • Statistically significant improvements were also noted in secondary endpoints, including mucosal remission rate and rectal bleeding disappearance rate for the carotegrast methyl group.[1]

  • The study continued for up to 24 weeks for patients who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, with continued positive outcomes for the carotegrast methyl group.[5]

Efficacy OutcomeCarotegrast Methyl (n=102)Placebo (n=101)Odds Ratio (95% CI)p-value
Clinical Response at Week 8 45% (46 patients)21% (21 patients)3.30 (1.73–6.29)0.00028

Table 1: Clinical Response Rate at Week 8. [2][3][4]

Safety and Tolerability Profile

Carotegrast methyl was well-tolerated among the study participants. The incidence of adverse events was similar between the carotegrast methyl and placebo groups.[2][3][6]

  • The most commonly reported adverse event was nasopharyngitis.[3][6]

  • Most adverse events were mild to moderate in severity.[3][6]

  • No deaths were reported during the study.[3][6] A serious adverse event of anal abscess was reported in one patient in the carotegrast methyl group but was considered unrelated to the study drug.[3]

Adverse EventCarotegrast Methyl (n=102)Placebo (n=101)
Any Adverse Event 38% (39 patients)39% (39 patients)
Nasopharyngitis 10% (10 patients)11% (11 patients)
Treatment-Related Nasopharyngitis 3% (3 patients)4% (4 patients)
Serious Adverse Events 1 patient (anal abscess, unrelated)0 patients

Table 2: Incidence of Adverse Events. [2][3][6]

Experimental Protocols

The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 82 hospitals and clinics in Japan.[2][3][4]

Patient Population: The study enrolled patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1, who had an inadequate response or intolerance to mesalazine.[2][3][4]

Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either 960 mg of carotegrast methyl or a placebo, administered orally three times daily for 8 weeks.[2][3][7] For those who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, the treatment was continued for up to 24 weeks.[2][7]

Primary and Secondary Endpoints: The primary endpoint was the proportion of patients with a clinical response at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 or a rectal bleeding subscore of ≤1.[3] Secondary endpoints included the endoscopic remission rate.[8]

Visualizing the Mechanism and Trial Workflow

To better understand the biological activity of carotegrast methyl and the design of the clinical trial, the following diagrams are provided.

cluster_0 Mechanism of Action of Carotegrast Methyl Leukocyte Leukocyte Integrin α4-Integrin Leukocyte->Integrin expresses AdhesionMolecule Adhesion Molecules (VCAM-1, MAdCAM-1) Integrin->AdhesionMolecule binds to Carotegrast Carotegrast Methyl (Active Metabolite) Carotegrast->Integrin blocks Endothelium Vascular Endothelium Endothelium->AdhesionMolecule expresses Inflammation Inflammation in Colonic Mucosa AdhesionMolecule->Inflammation leads to leukocyte extravasation &

Caption: Mechanism of action of carotegrast methyl.

cluster_1 AJM300/CT3 Clinical Trial Workflow cluster_2 AJM300/CT3 Clinical Trial Workflow Screening Patient Screening (Moderately Active UC, Inadequate Response to Mesalazine) Randomization Randomization (1:1) Screening->Randomization Treatment 8-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo (n=101) Randomization->Placebo Group B Carotegrast Carotegrast Methyl 960mg (n=102) Randomization->Carotegrast Group A PrimaryEndpoint Primary Endpoint Assessment at Week 8 (Clinical Response) Placebo->PrimaryEndpoint Carotegrast->PrimaryEndpoint Extension Optional 16-Week Extension (for non-remitters) PrimaryEndpoint->Extension

Caption: Workflow of the AJM300/CT3 clinical trial.

Carotegrast methyl, with its targeted mechanism of inhibiting α4-integrin, presents a novel oral therapeutic option for patients with moderately active ulcerative colitis who have not responded adequately to conventional therapy.[9][10][11] The robust data from the phase 3 clinical trial underscores its potential as an effective and well-tolerated induction therapy.[2][3] The drug received its first approval in Japan in March 2022 for the treatment of moderate ulcerative colitis.[9]

References

Validation

Carotegrast Demonstrates Efficacy in Mucosal Healing for Ulcerative Colitis: A Comparative Analysis

For Immediate Release TOKYO, Japan – November 7, 2025 – Carotegrast, an oral, small-molecule α4-integrin antagonist, has shown significant promise in inducing mucosal healing in patients with moderately active ulcerative...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – November 7, 2025 – Carotegrast, an oral, small-molecule α4-integrin antagonist, has shown significant promise in inducing mucosal healing in patients with moderately active ulcerative colitis (UC). This guide provides a comprehensive comparison of carotegrast's performance against established alternative therapies, supported by data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of carotegrast's therapeutic potential.

Mechanism of Action: A Targeted Approach

Carotegrast methyl is a prodrug that is converted to its active form, carotegrast, in the liver.[1] Carotegrast functions as an antagonist of α4-integrin, a protein expressed on the surface of leukocytes.[2] By blocking the interaction of α4β1 and α4β7 integrins with their respective ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—carotegrast effectively inhibits the migration of these inflammatory cells into the gastrointestinal tract.[3][4][5] This targeted inhibition of leukocyte trafficking reduces inflammation and promotes the healing of the intestinal mucosa.[2][6]

cluster_blood Blood Vessel cluster_endothelium Endothelial Cell cluster_tissue Intestinal Tissue Leukocyte Leukocyte Integrin α4-Integrin VCAM VCAM-1 Integrin->VCAM Binds MAdCAM MAdCAM-1 Integrin->MAdCAM Binds Inflammation Inflammation & Mucosal Damage VCAM->Inflammation Leads to MAdCAM->Inflammation Leads to Carotegrast Carotegrast Carotegrast->Integrin Inhibits

Carotegrast's Mechanism of Action

Comparative Efficacy in Mucosal Healing

The following tables summarize the mucosal healing rates of carotegrast and its alternatives as observed in their respective pivotal clinical trials. Mucosal healing is a critical endpoint in UC treatment, associated with improved long-term outcomes.[7][8]

Induction Therapy
DrugTrialDosageTimepointMucosal Healing Rate (Drug)Mucosal Healing Rate (Placebo)
Carotegrast Phase 3 (NCT03531892)960 mg, three times dailyWeek 855%27%
Vedolizumab GEMINI 1300 mg IV at weeks 0 and 2Week 640.9%24.3%
Tofacitinib OCTAVE Induction 1 & 210 mg, twice dailyWeek 831.3% & 28.4%15.6% & 11.6%
Infliximab ACT-1 & ACT-25 mg/kg IV at weeks 0, 2, 6Week 862% & 60.3%33.9% & 30.9%

Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

Maintenance Therapy
DrugTrialDosageTimepointMucosal Healing Rate (Drug)Mucosal Healing Rate (Placebo)
Vedolizumab GEMINI 1300 mg IV every 8 weeksWeek 5251.6%13.1%
Tofacitinib OCTAVE Sustain5 mg or 10 mg, twice dailyWeek 5237.4% or 45.7%13.1%
Infliximab ACT-15 mg/kg IV every 8 weeksWeek 5445.5%18.2%

Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below to allow for a critical appraisal of the presented data.

Carotegrast: Phase 3 Study (NCT03531892)

cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (8 weeks) cluster_extension Extension (up to 24 weeks) Inclusion Inclusion Criteria: - Moderately active UC - Mayo score 6-10 - Endoscopic subscore ≥2 - Rectal bleeding subscore ≥1 - Inadequate response to mesalazine Carotegrast Carotegrast (960 mg, 3x daily) Inclusion->Carotegrast Placebo Placebo Inclusion->Placebo Endpoint Primary Endpoint: Clinical Response at Week 8 Carotegrast->Endpoint Placebo->Endpoint Continue Continue treatment if no endoscopic remission or rectal bleeding continues Endpoint->Continue

Carotegrast Phase 3 Trial Workflow

This multicenter, randomized, double-blind, placebo-controlled study enrolled patients with moderately active UC who had an inadequate response or intolerance to mesalazine.[9][10][11] Patients were randomized to receive oral carotegrast 960 mg three times daily or a placebo for 8 weeks.[9][10][11] The primary endpoint was clinical response at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points, with a decrease in the rectal bleeding subscore of ≥1 or an absolute subscore of ≤1, and an endoscopic subscore of ≤1.[9][10][11] Patients who did not achieve endoscopic remission or cessation of rectal bleeding could continue treatment for up to 24 weeks.[9][10][11]

Vedolizumab: GEMINI 1

The GEMINI 1 trial was a randomized, double-blind, placebo-controlled study that evaluated vedolizumab in patients with moderately to severely active UC who had failed at least one conventional therapy.[12] The induction phase involved two intravenous doses of 300 mg vedolizumab or placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[13] Patients who responded to induction therapy were then re-randomized to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks.[12] The primary endpoint for the maintenance phase was clinical remission at week 52.[13] Mucosal healing was a key secondary endpoint, defined as a Mayo endoscopic subscore of 0 or 1.[13]

Tofacitinib: OCTAVE Induction 1 & 2 and OCTAVE Sustain

The OCTAVE program consisted of two identical induction trials (OCTAVE Induction 1 and 2) and a maintenance trial (OCTAVE Sustain).[3][14] These randomized, double-blind, placebo-controlled studies enrolled patients with moderately to severely active UC.[3][14] In the induction trials, patients received 10 mg of tofacitinib twice daily or a placebo for 8 weeks.[3][14] The primary endpoint was remission at week 8.[15] Patients who achieved a clinical response in the induction trials were then re-randomized to receive 5 mg or 10 mg of tofacitinib twice daily, or a placebo, for 52 weeks in the OCTAVE Sustain trial.[15] The primary endpoint for the maintenance trial was remission at week 52.[15] Mucosal healing, defined as a Mayo endoscopic subscore of 0 or 1, was a key secondary endpoint in all three trials.[15][16]

Infliximab: ACT-1 & ACT-2

The Active Ulcerative Colitis Trials (ACT-1 and ACT-2) were randomized, double-blind, placebo-controlled studies that assessed the efficacy of infliximab in patients with moderate-to-severe UC who had not responded to conventional therapies.[6][7] Patients received intravenous infusions of 5 mg/kg or 10 mg/kg of infliximab, or a placebo, at weeks 0, 2, and 6, and then every 8 weeks.[17] The primary endpoints were clinical response and remission at week 8 and week 30 (and week 54 for ACT-1).[17] Mucosal healing was defined as a Mayo endoscopic subscore of 0 or 1.[7][17]

Conclusion

Carotegrast presents a promising oral therapeutic option for the induction of mucosal healing in patients with moderately active ulcerative colitis. Its targeted mechanism of action offers an alternative to systemically acting agents. The comparative data from clinical trials indicate that carotegrast's efficacy in achieving mucosal healing is competitive with other established advanced therapies. Further real-world evidence and head-to-head trials will be valuable in positioning carotegrast within the evolving treatment landscape for ulcerative colitis.

References

Comparative

Real-World Efficacy and Safety of Carotegrast in Ulcerative Colitis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the real-world effectiveness and safety of carotegrast, an oral α4-integrin antagonist, for the treatment of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the real-world effectiveness and safety of carotegrast, an oral α4-integrin antagonist, for the treatment of moderately active ulcerative colitis (UC). The performance of carotegrast is objectively compared with key therapeutic alternatives, including the gut-selective integrin inhibitor vedolizumab, tumor necrosis factor (TNF) inhibitors, and Janus kinase (JAK) inhibitors. The information is supported by quantitative data from real-world studies and pivotal clinical trials, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Efficacy in Real-World Settings

The following tables summarize the real-world effectiveness of carotegrast and its comparators in patients with ulcerative colitis. It is important to note that direct head-to-head real-world comparisons are limited, and patient populations, study designs, and outcome definitions may vary across studies.

Table 1: Real-World Clinical Remission and Response Rates for Carotegrast

StudyPatient PopulationTreatment DurationClinical Remission RateClinical Response RateCitation(s)
Multicenter retrospective cohort (Japan)62 patients with active UCMedian 84 days48.4%56.5%[1]
42 corticosteroid/advanced therapy-naive patients54.8%64.3%[1]
Prospective cohort study (Japan)50 patients with active UCUp to 24 weeks52% (at 24 weeks)-[2]
8 weeks45%-[2]

Table 2: Comparative Real-World Efficacy of Vedolizumab, TNF Inhibitors, and JAK Inhibitors in Ulcerative Colitis

Drug ClassStudy TypePatient PopulationTreatment DurationClinical Remission RateClinical Response RateCitation(s)
Vedolizumab Multicenter retrospective (Australia & Oxford)303 UC patients (60% anti-TNF naive)12 months60%-[3]
Prospective observational (Poland)100 moderate to severe UC patients54 weeks50%62%[4]
TNF Inhibitors Retrospective cohort (Italy)Biologic-naive UC patients52 weeks57.4% (overall)75.4% (overall)[5]
(Infliximab, Adalimumab, Golimumab)Nationwide claims database (Korea)UC patients initiating anti-TNF therapy1 year-36.5% (optimal response)[6]
JAK Inhibitors Multicenter retrospective (Europe)131 bio-experienced UC patients (Upadacitinib)52 weeks86.2% (CSFCR)-[7]
(Tofacitinib, Upadacitinib, Filgotinib)31 bio-experienced UC patients (Filgotinib)52 weeks60% (CSFCR)-[7]
Systematic review & meta-analysis (RWE)830 UC patients (Tofacitinib)24 weeks29%40%[8]

CSFCR: Corticosteroid-free clinical remission

Comparative Safety in Real-World Settings

The safety profiles of carotegrast and its alternatives are summarized below based on real-world data.

Table 3: Real-World Safety Profile of Carotegrast

StudyIncidence of Adverse Events (AEs)Common Adverse EventsSerious Adverse Events (SAEs)Discontinuation due to AEsCitation(s)
Multicenter retrospective cohort (Japan)12.7%Liver dysfunction, nauseaNone reported11.1%[1]
Prospective cohort study (Japan)6%Hyperamylasemia, hepatic dysfunction, elevated biliary enzymesNone reportedNot specified[2]

Table 4: Comparative Real-World Safety of Vedolizumab, TNF Inhibitors, and JAK Inhibitors

Drug ClassStudy TypeIncidence of Serious Adverse Events (SAEs)Incidence of Serious InfectionsKey Safety ConsiderationsCitation(s)
Vedolizumab 24-month retrospective medical chart reviewLower vs. anti-TNFα (HR=0.42)Lower vs. anti-TNFα (HR=0.40)Gut-selective action may reduce systemic immunosuppression.[9]
TNF Inhibitors 24-month retrospective medical chart reviewHigher vs. vedolizumabHigher vs. vedolizumabIncreased risk of infections, including opportunistic infections.[9]
JAK Inhibitors Retrospective, multicentre studyNot specifiedNot specifiedHyperlipidemia was the most common AE. Increased risk of herpes zoster and other infections.[7]

Experimental Protocols of Pivotal Clinical Trials

Detailed methodologies for the key clinical trials provide context for the efficacy and safety data.

Carotegrast: AJM300/CT3 Study (Phase 3)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study conducted in Japan[10][11]. The study consisted of a treatment phase and an open-label re-treatment phase[10].

  • Patient Population: 203 adult patients with moderately active ulcerative colitis (Mayo Clinic score of 6–10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine[10][11].

  • Intervention: Patients were randomized (1:1) to receive oral carotegrast methyl (960 mg) or placebo three times daily for 8 weeks[10][11]. Treatment could be continued for up to 24 weeks if endoscopic remission was not achieved or rectal bleeding did not stop[10].

  • Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding score of ≥1 or an absolute score of ≤1, and an endoscopic subscore of ≤1[10].

Vedolizumab: GEMINI 1 Study (Phase 3)
  • Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled study with an induction and a maintenance phase[12][13].

  • Patient Population: Adult patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy[12].

  • Intervention:

    • Induction: Patients received intravenous vedolizumab 300 mg or placebo at weeks 0 and 2[12].

    • Maintenance: Patients who responded to induction therapy were randomized to receive vedolizumab 300 mg every 8 or 4 weeks, or placebo, up to week 52[12].

  • Primary Endpoints:

    • Induction: Clinical response (decrease in Mayo score of ≥3 points and ≥30% from baseline, with a decrease in rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1) at week 6[12].

    • Maintenance: Clinical remission (complete Mayo score of ≤2 points and no individual subscore >1 point) at week 52[12].

Ustekinumab: UNIFI Study (Phase 3)
  • Study Design: A phase 3 program consisting of a randomized, double-blind, placebo-controlled induction study and a maintenance study[14][15].

  • Patient Population: Adult patients with moderate to severe ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies[14].

  • Intervention:

    • Induction: A single intravenous dose of ustekinumab (130 mg or ~6 mg/kg) or placebo[14].

    • Maintenance: Patients who responded to induction therapy were randomized to receive subcutaneous ustekinumab (90 mg) every 8 or 12 weeks, or placebo, for 44 weeks[14].

  • Primary Endpoints:

    • Induction: Clinical remission at week 8[14].

    • Maintenance: Clinical remission at week 44[14].

Tofacitinib: OCTAVE Program (Phase 3)
  • Study Design: Two identical induction trials (OCTAVE Induction 1 & 2) and a maintenance trial (OCTAVE Sustain)[16][17].

  • Patient Population: Adult patients with moderately to severely active ulcerative colitis who had an inadequate response or intolerance to corticosteroids, immunomodulators, or a TNF antagonist[16].

  • Intervention:

    • Induction: Oral tofacitinib (10 mg twice daily) or placebo for 8 weeks[16].

    • Maintenance: Patients who responded to induction therapy were re-randomized to receive tofacitinib (5 mg or 10 mg twice daily) or placebo for 52 weeks[16].

  • Primary Endpoints:

    • Induction: Remission at week 8 (Mayo score ≤2 with no subscore >1, and a rectal bleeding subscore of 0)[16].

    • Maintenance: Remission at week 52[16].

Signaling Pathways and Experimental Workflows

Mechanism of Action: Integrin Antagonism

Carotegrast and vedolizumab both function by inhibiting lymphocyte trafficking to the gut, but they target the α4-integrin subunit in slightly different ways. Carotegrast is a small molecule antagonist of α4-integrin, which is a component of both α4β1 and α4β7 integrins. Vedolizumab is a monoclonal antibody that specifically targets the α4β7 integrin heterodimer. The α4β7 integrin on the surface of lymphocytes binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, facilitating the migration of inflammatory cells into the intestinal tissue. By blocking this interaction, these drugs reduce gut inflammation.

G cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Gut Endothelium cluster_tissue Intestinal Tissue Leukocyte T-Lymphocyte a4b7 α4β7 Integrin Leukocyte->a4b7 expressed on MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds to Carotegrast Carotegrast Carotegrast->a4b7 Blocks Vedolizumab Vedolizumab Vedolizumab->a4b7 Blocks EndothelialCell Endothelial Cell EndothelialCell->MAdCAM1 expresses Inflammation Inflammation MAdCAM1->Inflammation Leads to Leukocyte Extravasation and G cluster_0 Study Planning & Setup cluster_1 Data Collection cluster_2 Data Analysis & Reporting A Define Study Objectives (e.g., assess real-world effectiveness and safety) B Develop Study Protocol (Inclusion/Exclusion Criteria, Endpoints) A->B C Obtain Ethics Committee Approval B->C D Identify Eligible Patients from Medical Records C->D Initiate Study E Extract Baseline Data (Demographics, Disease Characteristics) D->E F Collect Treatment Data (Drug, Dose, Duration) D->F G Gather Outcome Data (Clinical Scores, AEs) D->G H Statistical Analysis (e.g., remission rates, safety event frequency) G->H Analyze Data I Interpret Results H->I J Publish Findings I->J

References

Validation

A Comparative Guide to the Long-Term Safety and Efficacy of Carotegrast Methyl for Ulcerative Colitis

This guide provides a detailed comparison of carotegrast methyl with other established therapeutic alternatives for the treatment of moderately active ulcerative colitis (UC). It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of carotegrast methyl with other established therapeutic alternatives for the treatment of moderately active ulcerative colitis (UC). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental methodologies.

Introduction and Mechanism of Action

Carotegrast methyl (trade name: Carogra®) is an orally administered small-molecule α4-integrin antagonist.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.[3][4] The active metabolite of carotegrast methyl, carotegrast, exerts its anti-inflammatory effect by inhibiting the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding receptors, VCAM-1 and MAdCAM-1, on vascular endothelial cells.[4][5][6] This blockade prevents the migration of inflammatory cells into the intestinal mucosa, thereby reducing inflammation.[1][5]

This mechanism is distinct from other major classes of biologics and small molecules used in UC treatment:

  • Anti-TNFα Antibodies (e.g., Infliximab): These agents neutralize tumor necrosis factor-alpha, a key pro-inflammatory cytokine.[3]

  • Anti-Interleukin Antibodies (e.g., Ustekinumab): Ustekinumab targets the p40 subunit of interleukins IL-12 and IL-23, disrupting inflammatory signaling pathways.[2]

  • Gut-Selective Anti-Integrin Antibodies (e.g., Vedolizumab): Vedolizumab is a monoclonal antibody that specifically targets the α4β7 integrin, offering a more gut-selective inhibition of lymphocyte trafficking compared to carotegrast methyl.[7]

cluster_blood Blood Vessel cluster_tissue Inflamed Gut Tissue Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell Adhesion & Migration Integrin α4 Integrin (α4β1 / α4β7) AdhesionMolecule Adhesion Molecule (VCAM-1 / MAdCAM-1) Carotegrast Carotegrast Methyl (Oral Small Molecule) Carotegrast->Integrin blocks interaction

Caption: Mechanism of Action of Carotegrast Methyl.

Comparative Efficacy Data

The long-term efficacy data for carotegrast methyl is primarily from induction and short-term extension studies, whereas alternatives like vedolizumab and ustekinumab have multi-year data.

DrugTrial/StudyPatient PopulationTimepointClinical RemissionClinical ResponseEndoscopic Improvement/RemissionCitation
Carotegrast Methyl AJM300/CT3 (Phase 3)Moderate UC, 5-ASA inadequate responseWeek 8-45% (vs 21% placebo)Endoscopic Remission: Not specified as primary[2][8]
Real-World (Japan)Moderate UCEnd of Treatment (Median 84 days)48.4%-Endoscopic Improvement: 64%[9][10]
Vedolizumab GEMINI LTSModerate-Severe UC152 Weeks96% (of induction responders)--[11]
GEMINI LTSModerate-Severe UC400 Weeks33%--[7][12]
Ustekinumab UNIFI LTEModerate-Severe UCWeek 200 (4 Years)55.2% (Symptomatic Remission)-80.7%[13][14]
Infliximab Swedish MulticentreChronic Active UC2.9 Years (Median)50.4% (Steroid-free)75.3% (at follow-up)-[15]
Real-Life StudyUC Outpatients48 Months (Median)65.8%-77.0% (Mucosal Healing)[16][17]

Comparative Safety Data

Carotegrast methyl has been shown to be well-tolerated in its clinical trials, with no new safety signals emerging in real-world use thus far. A key theoretical concern for α4-integrin antagonists is the risk of progressive multifocal leukoencephalopathy (PML), though no cases have been reported with carotegrast methyl.[3]

DrugTrial/StudyCommon Adverse EventsSerious Adverse Events / Specific ConcernsCitation
Carotegrast Methyl AJM300/CT3 (Phase 3)Nasopharyngitis (10%), Headache, NauseaOne case of anal abscess (judged unrelated to drug). No cases of PML reported.[2][4][8]
Vedolizumab GEMINI LTSNasopharyngitis, Headache, Arthralgia, UC/CD ExacerbationsNo new trends for infections or malignancies. No cases of PML.[7][12]
Ustekinumab UNIFI LTENasopharyngitis, Worsening of UC, Upper Respiratory Tract InfectionsNo deaths, major cardiovascular events, or tuberculosis. Four cases of opportunistic infections.[13][14]
Infliximab Real-Life StudyInfusion-related reactions, InfectionsHigher likelihood of adverse events compared to adalimumab (16.6% vs 6.2%).[16][17]

Experimental Protocols

Carotegrast Methyl: AJM300/CT3 Phase 3 Study
  • Study Design: A multicentre, randomized, double-blind, placebo-controlled phase 3 study conducted at 82 sites in Japan.[18]

  • Participants: 203 patients with moderately active UC (Mayo Clinic score 6-10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.[2][18]

  • Procedure: After a 2-week single-blind placebo run-in period, eligible patients were randomized (1:1) to receive either carotegrast methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[2][8] Patients who did not achieve endoscopic remission by week 8 could continue treatment for up to 24 weeks.[2][18]

  • Primary Endpoint: The proportion of patients achieving a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a subscore of ≤1, and an endoscopic subscore of ≤1.[18]

cluster_treatment 8-Week Double-Blind Treatment start Patient Screening (N=203, Moderate UC) run_in 2-Week Single-Blind Placebo Run-in start->run_in randomization Randomization (1:1) run_in->randomization cgm_group Carotegrast Methyl 960 mg TID (n=102) randomization->cgm_group placebo_group Placebo TID (n=101) randomization->placebo_group primary_endpoint Primary Endpoint Assessment (Week 8) cgm_group->primary_endpoint placebo_group->primary_endpoint extension Extension Treatment (Up to 24 Weeks for non-remitters) primary_endpoint->extension If no endoscopic remission

References

Safety & Regulatory Compliance

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